4-(Piperidin-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOHGVBWZQXRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550329 | |
| Record name | 4-(Piperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10552-10-0 | |
| Record name | 4-(Piperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery and history of 4-(Piperidin-1-yl)benzamide
An In-depth Technical Guide to the 4-(Piperidin-1-yl)benzamide Core: From Synthesis to Therapeutic Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the this compound scaffold, a significant structural motif in modern medicinal chemistry. We will delve into its historical context, synthetic methodologies, and its versatile role in the development of therapeutic agents across various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Introduction: The Emergence of a Privileged Scaffold
The convergence of a benzamide moiety with a piperidine ring gives rise to a chemical scaffold with remarkable versatility and "drug-like" properties. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in numerous pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in hydrogen bonding interactions, coupled with its general metabolic stability, make it a favored building block in drug design. The benzamide group, on the other hand, has a rich history in medicinal chemistry, particularly in the realm of neuropsychiatry, where substituted benzamides were pioneered as atypical antipsychotics.[5] The amide bond's stability compared to an ester linkage was a foundational principle in the development of early clinically significant molecules.[5]
The combination of these two pharmacophorically important fragments in the this compound core creates a platform for the development of a diverse array of bioactive molecules. This guide will explore the discovery and history related to this core structure, its synthesis, and its application in targeting a range of biological pathways.
Historical Context and Key Discoveries
While the specific compound "this compound" does not have a singular, storied discovery, the historical importance of its constituent parts provides a strong rationale for its use in drug discovery. The mid-20th century saw the rise of benzamides as crucial drugs for psychiatric disorders, with sulpiride being a pioneering example of an atypical antipsychotic that selectively antagonizes dopamine D2 and D3 receptors.[5] This discovery paved the way for a new generation of benzamide-based therapeutics.
The piperidine moiety has an even longer history, being a core component of many natural alkaloids with potent biological activities.[1] In modern drug discovery, the piperidine scaffold is intentionally incorporated to modulate physicochemical properties and enhance biological activity.[6] The strategic combination of these two entities has led to the exploration of this compound derivatives in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[7][8]
Synthesis and Chemical Properties
The synthesis of the this compound core and its derivatives is typically achieved through standard amide bond formation reactions. A general and reliable method involves the acylation of a substituted piperidine with an activated benzoic acid derivative.
General Synthesis Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Analytical Characterization of 4-(Piperidin-1-yl)benzamide: A Multi-Technique Approach
An Application Note and Protocol Guide from the Senior Application Scientist
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(Piperidin-1-yl)benzamide, a key intermediate in pharmaceutical synthesis.[1] We move beyond simple standard operating procedures to explain the causal-driven choices behind each technique, ensuring a robust, self-validating analytical workflow. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are detailed. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough understanding of how to confirm the identity, purity, and structural integrity of this compound.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a primary amide attached to a benzene ring. Its utility as a scaffold in medicinal chemistry, particularly in the development of CNS-targeting agents and other therapeutics, necessitates unimpeachable characterization.[1] The identity, purity, and impurity profile of such a precursor directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
A multi-technique approach is therefore not just recommended but essential. Chromatographic methods provide quantitative data on purity, while spectroscopic methods offer an orthogonal, definitive confirmation of molecular structure. This guide integrates these techniques into a cohesive strategy.
Physicochemical Profile
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆N₂O | [2] |
| Molar Mass | 204.27 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | ~137 °C | [2] |
| Solubility | Soluble in DMF, DCM; slightly soluble in ethanol | [2] |
| CAS Number | 33953-37-6 | [1][2] |
Chromatographic Purity and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying any related substances or impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like this compound. The benzamide moiety provides a strong UV chromophore, enabling sensitive detection.[3] A C18 stationary phase offers a versatile non-polar environment, while an acidified mobile phase (e.g., with formic or phosphoric acid) ensures that the basic piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support.[4]
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent with DAD |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The limit of detection (LOD) and limit of quantitation (LOQ) for related impurities should be established during method validation.[4]
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity ID
Expertise & Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be resolved by HPLC. Due to the relatively high melting point and polar amide group of this compound, its volatility can be limited. However, it is often amenable to GC analysis at elevated temperatures. The mass spectrometer provides definitive identification of impurities based on their unique fragmentation patterns. Expected fragmentation would involve characteristic losses, such as cleavage at the amide C-N bond or fragmentation of the piperidine ring.[5][6]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in methanol or dichloromethane.
-
Ensure the sample is fully dissolved. An internal standard may be added for quantitative purposes.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent GC/MSD or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp | 150 °C |
| Mass Range | 40 - 450 amu |
-
Data Analysis:
-
Identify the main component peak.
-
Analyze the mass spectra of smaller peaks and compare them against spectral libraries (e.g., NIST) and predicted fragmentation patterns to identify potential impurities.
-
Expected Mass Fragmentation Data
| m/z Value | Proposed Fragment Identity |
| 204 | [M]⁺ (Molecular Ion) |
| 120 | [C₆H₅CONH]⁺ (Benzamide fragment) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS impurity identification.
Spectroscopic Structural Confirmation
Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. For this compound, specific chemical shifts and coupling patterns for the aromatic protons, the piperidine ring protons, and the amide N-H proton are expected.[7][8] Solvents like DMSO-d₆ are ideal as they solubilize the compound well and the amide proton is readily observable.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Spectrometer | Bruker 400 MHz or equivalent | Bruker 100 MHz or equivalent |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard 1-pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Reference | TMS (0 ppm) or residual solvent peak (DMSO at 2.50 ppm) | Residual solvent peak (DMSO at 39.52 ppm) |
Predicted NMR Spectral Data (in DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Amide (NH ) | ~8.1 (d) | - |
| Benzoyl (C =O) | - | ~166.0 |
| Aromatic (C -H) o- to C=O | ~7.8 (d) | ~128.5 |
| Aromatic (C -H) m,p- to C=O | ~7.5 - 7.4 (m) | ~131.0, ~127.5 |
| Aromatic (C -C=O) | - | ~134.0 |
| Piperidine (C H-N-CO) | ~3.9 (m) | ~45.0 |
| Piperidine (N-C H₂-CH₂) | ~3.0 (m) | ~49.0 |
| Piperidine (CH-C H₂-CH₂) | ~1.8 (m) | ~31.0 |
| Piperidine (NH-C H₂) | ~1.5 (m) | - |
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this compound, we expect to see characteristic absorptions for the N-H bond of the amide, the C=O (Amide I band), the N-H bend (Amide II band), aromatic C-H, and aliphatic C-H stretches.[9][10]
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Accessory | ATR with diamond crystal |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3350 | N-H Stretch | Secondary Amide |
| ~3060 | C-H Stretch | Aromatic |
| ~2940, 2860 | C-H Stretch | Aliphatic (Piperidine) |
| ~1635 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1490, 1450 | C=C Stretch | Aromatic Ring |
Workflow Diagram: FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
Conclusion
The analytical characterization of this compound is a clear example of the necessity of an orthogonal, multi-technique approach. HPLC provides robust purity data, GC-MS aids in identifying volatile impurities, and NMR and FTIR spectroscopy deliver an unequivocal confirmation of the molecular structure. By integrating these methods as described, researchers and quality control professionals can ensure the identity, purity, and quality of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and product safety.
References
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Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Available at: [Link]
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ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Available at: [Link]
-
SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available at: [Link]
-
PubMed Central (PMC). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
-
ResearchGate. Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Available at: [Link]
-
International Journal of Engineering Research and General Science. 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Available at: [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
-
ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Available at: [Link]
-
PubMed. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Available at: [Link]
-
ResearchGate. Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
ResearchGate. FT–IR benzamide ( 1 ). Available at: [Link]
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PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]
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ChemBK. N-(Piperidin-4-yl)benzamide. Available at: [Link]
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UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: [Link]
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PubMed Central (PMC). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Available at: [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]
-
SpringerLink. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]
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Agilent. GC AND GC/MS. Available at: [Link]
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RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Available at: [Link]
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Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available at: [Link]
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ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]
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Application Notes and Protocols: Leveraging 4-(Piperidin-1-yl)benzamide for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Imperative for Speed and Diversity in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to rapidly synthesize and screen diverse libraries of small molecules is paramount. Parallel synthesis has emerged as a cornerstone of modern medicinal chemistry, enabling the systematic and efficient generation of compound libraries to explore structure-activity relationships (SAR) and identify promising lead candidates.[1] At the heart of successful library synthesis lies the strategic selection of robust and versatile chemical building blocks. 4-(Piperidin-1-yl)benzamide is one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties that make it an exceptional starting point for the construction of diverse compound libraries.[2]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in parallel synthesis workflows. We will delve into the chemical rationale for its use, explore key reaction methodologies, and provide step-by-step protocols for both amide bond formation and multicomponent reactions. Furthermore, we will address the critical aspects of purification and characterization of the resulting compound libraries, ensuring the integrity and reliability of downstream biological screening data.
The Strategic Advantage of the this compound Scaffold
The utility of the this compound core stems from its distinct structural and chemical features:
-
Bifunctional Nature: This molecule possesses two key reactive handles: the secondary amine of the piperidine ring and the primary amide of the benzamide moiety. While the amide is relatively stable, the piperidine nitrogen provides a readily accessible nucleophilic site for a variety of chemical transformations.
-
Structural Rigidity and Vectorial Diversity: The piperidine ring imparts a degree of conformational constraint, which can be advantageous for achieving specific binding interactions with biological targets. The substitution pattern on the benzamide ring and derivatization of the piperidine nitrogen allow for the exploration of chemical space in distinct vectors.
-
"Drug-like" Properties: The piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in approved drugs.[2] Its presence can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Core Synthetic Strategies for Library Generation
Two primary synthetic strategies are particularly well-suited for the parallel derivatization of the this compound scaffold: parallel amide coupling and the Ugi four-component reaction (Ugi-4CR).
Parallel Amide Coupling: Expanding Diversity at the Piperidine Nitrogen
The most direct approach to diversify the this compound core is through the acylation of the piperidine nitrogen. This can be efficiently achieved in a parallel format using a diverse set of carboxylic acids.
Causality of Experimental Choices: The choice of a solution-phase approach for this protocol offers flexibility and avoids the potential complications of solid-phase synthesis, such as incomplete cleavage or resin-bound impurities.[3] The use of a reliable coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures efficient amide bond formation under mild conditions, minimizing side reactions.[4] Dichloromethane (DCM) is selected as the solvent due to its broad compatibility with a wide range of reagents and its ease of removal during work-up. The inclusion of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
Experimental Workflow: Parallel Amide Coupling
Caption: Workflow for parallel amide coupling.
Protocol 1: Parallel Solution-Phase Synthesis of an N-Acyl-4-(piperidin-1-yl)benzamide Library
Materials and Equipment:
-
This compound
-
A diverse library of carboxylic acids
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Vortex mixer or orbital shaker
-
Centrifugal evaporator
-
Preparative HPLC-MS system
Procedure:
-
Reagent Plate Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
In a 96-well plate (the "acid plate"), dispense solutions of 80 different carboxylic acids (one per well) in anhydrous DCM to a final concentration of 0.22 M (1.1 equivalents).
-
Prepare a "coupling reagent" stock solution containing HATU (0.24 M, 1.2 equivalents) and DIEA (0.4 M, 2.0 equivalents) in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
Using an automated liquid handler or multichannel pipette, dispense 200 µL of the this compound stock solution into each well of the 96-well reaction block.
-
Transfer 200 µL of each carboxylic acid solution from the "acid plate" to the corresponding well of the reaction block.
-
Add 200 µL of the "coupling reagent" solution to each well to initiate the reactions.
-
-
Reaction:
-
Securely seal the reaction block with a sealing mat.
-
Agitate the reaction block on a vortex mixer or orbital shaker at room temperature for 12-16 hours.
-
-
Work-up:
-
Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ to each well.
-
Add an additional 500 µL of DCM to each well and agitate vigorously for 5 minutes.
-
Centrifuge the reaction block to separate the layers.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with 500 µL of brine.
-
Transfer the organic layers to a fresh 96-well plate containing anhydrous Na₂SO₄.
-
After 15 minutes, filter the solutions to remove the drying agent.
-
Concentrate the crude product library to dryness using a centrifugal evaporator.
-
-
Purification and Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).
-
Purify each compound using an automated mass-directed preparative HPLC system.[5]
-
Analyze the purity of the final compounds by analytical LC-MS and characterize by ¹H NMR and high-resolution mass spectrometry (HRMS).
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Scale per well | ~0.04 mmol | Sufficient for purification and biological screening. |
| Equivalents of Carboxylic Acid | 1.1 | Ensures complete consumption of the starting material. |
| Equivalents of HATU | 1.2 | A slight excess ensures efficient activation of the carboxylic acid. |
| Equivalents of DIEA | 2.0 | Neutralizes both the carboxylic acid and the acid generated from HATU. |
| Reaction Concentration | ~0.07 M | A moderate concentration to ensure efficient reaction kinetics. |
| Expected Yield Range | 40-85% | Dependent on the reactivity of the specific carboxylic acid. |
| Expected Purity (post-HPLC) | >95% | High purity is essential for reliable biological data.[5] |
Ugi Four-Component Reaction (Ugi-4CR): Maximizing Molecular Complexity
The Ugi-4CR is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[6] By utilizing a derivative of this compound as one of the four components, highly diverse and complex libraries can be generated in a single step. For this protocol, we will use 4-(piperidin-1-yl)benzoic acid as the carboxylic acid component.
Causality of Experimental Choices: The Ugi reaction is known for its high atom economy and convergence, making it ideal for combinatorial chemistry.[7] Methanol is a common and effective solvent for the Ugi reaction, as it facilitates the formation of the initial imine intermediate.[8] The reaction is typically run at room temperature and often proceeds to completion without the need for a catalyst. This one-pot reaction simplifies the experimental setup for parallel synthesis.
Experimental Workflow: Parallel Ugi-4CR
Caption: Workflow for parallel Ugi-4CR.
Protocol 2: Parallel Solution-Phase Ugi-4CR for a Diverse Library
Materials and Equipment:
-
4-(Piperidin-1-yl)benzoic acid
-
A diverse library of primary amines
-
A diverse library of aldehydes
-
A diverse library of isocyanides
-
Anhydrous Methanol
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Vortex mixer or orbital shaker
-
Centrifugal evaporator
-
Preparative HPLC-MS system
Procedure:
-
Reagent Plate Preparation:
-
Prepare a 0.2 M stock solution of 4-(piperidin-1-yl)benzoic acid in anhydrous methanol.
-
In separate 96-well plates, prepare 0.2 M stock solutions of a diverse set of primary amines, aldehydes, and isocyanides in anhydrous methanol.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well of the reaction block, sequentially add 200 µL of the 4-(piperidin-1-yl)benzoic acid solution, 200 µL of a unique primary amine solution, 200 µL of a unique aldehyde solution, and 200 µL of a unique isocyanide solution. The order of addition can be varied, but it is often beneficial to pre-mix the amine and aldehyde to facilitate imine formation.
-
-
Reaction:
-
Securely seal the reaction block.
-
Agitate the reaction block at room temperature for 24-48 hours.
-
-
Work-up:
-
Concentrate the reaction mixtures to dryness using a centrifugal evaporator.
-
-
Purification and Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).
-
Purify each compound using an automated mass-directed preparative HPLC system.
-
Analyze the purity of the final compounds by analytical LC-MS and characterize by ¹H NMR and HRMS.
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Scale per well | ~0.04 mmol | Sufficient for purification and biological screening. |
| Equivalents of Components | 1.0 (each) | The stoichiometry of the Ugi reaction is 1:1:1:1. |
| Reaction Concentration | ~0.05 M | A moderate concentration is suitable for this multicomponent reaction. |
| Expected Yield Range | 30-70% | Highly dependent on the specific combination of the four components. |
| Expected Purity (post-HPLC) | >95% | Essential for accurate biological evaluation.[5] |
Self-Validating Systems: Purification and Characterization of Compound Libraries
The generation of high-quality data from library screening is critically dependent on the purity and structural confirmation of the synthesized compounds.[9] Therefore, a robust purification and characterization workflow is an integral part of any parallel synthesis effort.
-
High-Throughput Purification: For solution-phase parallel synthesis, mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for purification.[5] This technique allows for the automated purification of each well in a 96-well plate, with fraction collection triggered by the mass of the target compound.
-
Purity Analysis: The purity of each final compound should be assessed by analytical Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >95% is generally required for compounds intended for biological screening.
-
Structural Confirmation: While ¹H NMR analysis of every compound in a large library can be resource-intensive, it is recommended for a representative subset of the library to confirm that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the purified products.
Conclusion: A Versatile Scaffold for Accelerated Discovery
This compound represents a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its inherent "drug-like" properties and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. The detailed protocols provided herein for parallel amide coupling and the Ugi four-component reaction offer robust and efficient methods for rapidly generating libraries of novel compounds. By integrating these synthetic strategies with high-throughput purification and characterization, researchers can significantly accelerate the drug discovery process, moving from initial hit identification to lead optimization with greater speed and confidence.
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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The Molecular Industrial Revolution: Automated Synthesis of Small Molecules. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research, 41(12), 1149–1161. [Link]
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Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2018). Tetrahedron, 74(38), 5559-5565. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(17), 7927–7944. [Link]
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A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. (n.d.). Technology Networks. Retrieved January 24, 2026, from [Link]
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An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2021). SLAS TECHNOLOGY: Translating Life Sciences Innovation, 26(6), 614-623. [Link]
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Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). University of Sheffield. Retrieved January 24, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116370. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2014). Letters in Drug Design & Discovery, 11(7), 849-857. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5293. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2020). Journal of the Indian Chemical Society, 97(10), 1667-1675. [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved January 24, 2026, from [Link]
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Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (2001). Molecular Diversity, 5(2), 149-156. [Link]
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Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. (2006). Journal of Medicinal Chemistry, 49(14), 4225–4239. [Link]
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Identification of parallel medicinal chemistry protocols to expand branched amine design space. (2021). Reaction Chemistry & Engineering, 6(12), 2320-2327. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2023). Reactions, 4(1), 101-140. [Link]
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Synthesis of N-Substituted piperidines from piperidone. (2015). Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2023). Reactions, 4(1), 101-140. [Link]
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Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Retrieved January 24, 2026, from [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). Molecules, 24(3), 525. [Link]
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A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (2012). Organic Letters, 14(17), 4434–4437. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14(2), 133-144. [Link]
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Application Notes and Protocols: 4-(Piperidin-1-yl)benzamide and its Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of 4-(Piperidin-1-yl)benzamide and its derivatives in modern cancer research. This document details the mechanisms of action, provides validated experimental protocols, and summarizes key quantitative data to facilitate the successful integration of these compounds into oncology research programs.
Introduction: The Versatile this compound Scaffold
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and varied anti-cancer activities. The inherent flexibility of this chemical moiety allows for targeted modifications, leading to compounds that can modulate distinct cancer-relevant pathways. This guide will explore the primary applications of these derivatives, focusing on their roles as PARP inhibitors, inducers of cell cycle arrest, modulators of hypoxia-inducible factor pathways, and as ligands for cancer imaging.
Application I: Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant class of this compound derivatives functions as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, making it a highly effective therapeutic strategy.[1]
Mechanism of Action
PARP enzymes, particularly PARP1, are recruited to sites of single-strand DNA breaks (SSBs). Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors competitively bind to the NAD+ binding site of PARP, preventing PAR chain formation.[1] This "traps" PARP1 on the DNA, leading to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptotic cell death.[1][2]
Figure 1: Mechanism of PARP Inhibition by this compound Derivatives.
Quantitative Data: In Vitro Potency
Several derivatives based on the piperidinyl-benzamide scaffold have demonstrated high potency against PARP enzymes.
| Compound Name/Identifier | Target | Assay Type | Potency | Reference |
| A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide) | PARP-1 | Enzyme Assay | Ki = 8 nM | [3] |
| A-620223 | PARP | Whole Cell Assay | EC50 = 3 nM | [3] |
| 17d (2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide) | PARP1 | Enzyme Assay | IC50 = 4.30 nM | [4] |
| 17d | PARP2 | Enzyme Assay | IC50 = 1.58 nM | [4] |
Experimental Protocol: In Vitro PARP Inhibition Assay (Whole Cell)
This protocol outlines a method to assess the cellular potency of a this compound derivative in a cancer cell line.
Objective: To determine the EC50 value of a test compound by measuring the inhibition of PARP activity in whole cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-436, BRCA1-mutant breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
DNA damaging agent (e.g., Temozolomide or H2O2)
-
PARP activity assay kit (e.g., HT PARP in vivo Pharmacodynamic Assay)
-
96-well microplate (clear bottom, black walls)
-
Plate reader with chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 20 mM H2O2 for 10 minutes) to all wells except for the negative control wells.
-
Cell Lysis and PAR Measurement: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) according to the manufacturer's instructions of the chosen assay kit. This typically involves an ELISA-like procedure with an anti-PAR antibody.
-
Data Analysis: Read the chemiluminescent signal on a plate reader. Normalize the data to the vehicle control (100% activity) and negative control (0% activity). Plot the percentage of PARP inhibition against the log concentration of the test compound and fit a dose-response curve to determine the EC50 value.
Application II: Induction of Cell Cycle Arrest
Certain N-(piperidine-4-yl)benzamide derivatives have been shown to exert their anti-cancer effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[5]
Mechanism of Action
These compounds can modulate the expression of key cell cycle regulatory proteins. For instance, in hepatocellular carcinoma (HepG2) cells, effective derivatives have been shown to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] The increased expression of p21 inhibits the activity of cyclin-CDK complexes (e.g., Cyclin B1-CDK1), which are essential for cell cycle progression, leading to arrest in a specific phase of the cell cycle.[5]
Figure 2: Signaling Pathway for Cell Cycle Arrest Induced by N-(piperidine-4-yl)benzamide Derivatives.
Quantitative Data: Anti-proliferative Activity
| Compound Identifier | Cell Line | Assay Type | Potency (IC50) | Reference |
| Compound 47 | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.25 µM | [5] |
| Compound 10b | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.12 µM | [6] |
| Compound 10j | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 0.13 µM | [6] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on cell cycle distribution in a cancer cell line.
Materials:
-
HepG2 cells or other relevant cancer cell line
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence). Quantify the percentage of cells in G0/G1, S, and G2/M phases for each treatment condition.
Application III: Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
Interestingly, some N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α pathway, which paradoxically leads to apoptosis in certain cancer cells.[6]
Mechanism of Action
Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis and cell survival.[7] The studied benzamide derivatives appear to induce the expression of HIF-1α protein even under normoxic conditions. This leads to the upregulation of the downstream target gene p21, contributing to cell cycle arrest, and also enhances the expression of cleaved caspase-3, a key executioner of apoptosis.[6]
Experimental Protocol: Western Blot for HIF-1α and Apoptosis Markers
Objective: To investigate the effect of a test compound on the expression of HIF-1α, p21, and cleaved caspase-3.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
Application IV: Sigma Receptor Ligands for Cancer Imaging
Derivatives of this compound have been developed as high-affinity ligands for sigma receptors, which are overexpressed in several types of tumors, including breast cancer.[8][9]
Application in PET Imaging
Radioiodinated derivatives, such as 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), can be used as imaging agents in preclinical studies to visualize tumors expressing sigma receptors.[9] This has potential applications in diagnostics and for monitoring therapeutic response.
Quantitative Data: Receptor Binding Affinity in MCF-7 Cells
| Ligand | Parameter | Value | Reference |
| 4-[125I]BP | Kd | 26 nM | [9] |
| 4-[125I]BP | Bmax | 4000 fmol/mg protein | [9] |
| 4-[125I]BP | Ki (vs. Haloperidol) | 4.6 nM | [9] |
| [3H]DTG | Kd | 24.5 nM | [9] |
| [3H]DTG | Bmax | 2071 fmol/mg protein | [9] |
Experimental Protocol: In Vivo Biodistribution Study
Objective: To evaluate the tumor-targeting ability and biodistribution of a radiolabeled this compound derivative in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cells for xenograft (e.g., MCF-7)
-
Radiolabeled test compound (e.g., 4-[125I]BP)
-
Anesthetic
-
Gamma counter
Procedure:
-
Tumor Xenograft Model: Inoculate mice subcutaneously with cancer cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).[10]
-
Compound Administration: Inject the radiolabeled compound intravenously into the tumor-bearing mice.
-
Biodistribution: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice. Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of the compound's biodistribution and tumor uptake. For specificity, a blocking study can be performed by co-injecting a high dose of a non-radiolabeled sigma ligand (e.g., haloperidol).[9]
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel anti-cancer agents. Its derivatives have demonstrated efficacy through diverse mechanisms, including PARP inhibition, cell cycle arrest, and modulation of key signaling pathways. The development of these compounds for both therapeutic and diagnostic (theranostic) applications continues to be a promising area of cancer research. The protocols and data presented in these notes are intended to provide a solid foundation for researchers to explore and expand upon the utility of this important chemical class in the fight against cancer.
References
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Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. Available at: [Link].
-
Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. ResearchGate. Available at: [Link].
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CCR5 receptor antagonist. Wikipedia. Available at: [Link].
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link].
-
Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. bioRxiv. Available at: [Link].
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Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Available at: [Link].
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. Available at: [Link].
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link].
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available at: [Link].
-
Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link].
-
1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. Available at: [Link].
-
Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. Available at: [Link].
-
Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. ResearchGate. Available at: [Link].
-
Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. PubMed. Available at: [Link].
-
Using 3D Ex Vivo Tumor Models for Oncology Research: An Expert Guide. News-Medical.net. Available at: [Link].
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The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate. PubMed. Available at: [Link].
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Application Notes and Protocols for In Vivo Studies of 4-(Piperidin-1-yl)benzamide-Based PARP Inhibitors
A Senior Application Scientist's Guide to Preclinical Evaluation in Oncology Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold and the Dawn of Synthetic Lethality
The 4-(piperidin-1-yl)benzamide moiety represents a cornerstone scaffold in modern medicinal chemistry. Its structural rigidity and capacity for specific hydrogen bonding have made it a "privileged structure" in the design of targeted therapies. A paramount application of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
PARP enzymes are critical components of the cell's DNA damage repair machinery, primarily involved in the base excision repair (BER) pathway. In cancers with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1 or BRCA2 mutations, the inhibition of PARP creates a state of "synthetic lethality."[1][2] The cancer cells, now unable to repair single-strand DNA breaks, accumulate catastrophic double-strand breaks during replication, leading to cell death.[2] This targeted approach spares healthy tissues that have a functional HR pathway, providing a wider therapeutic window. This document provides an in-depth guide to the design and execution of in vivo studies using animal models to evaluate the preclinical efficacy of this compound-based PARP inhibitors.
The Imperative of In Vivo Assessment: Bridging Bench to Bedside
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot recapitulate the complex interplay of factors present in a living organism. In vivo studies using animal models are indispensable for:
-
Efficacy Evaluation: Assessing the anti-tumor activity of the compound in a complex biological system that includes tumor microenvironment interactions, angiogenesis, and immune responses.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, and correlating drug exposure with the desired biological effect (i.e., PARP inhibition in the tumor).
-
Toxicity and Safety Profiling: Identifying potential on-target and off-target toxicities and establishing a maximum tolerated dose (MTD).
-
Validating Therapeutic Hypotheses: Testing clinically relevant scenarios, such as combination therapies with standard-of-care chemotherapeutics or use as a maintenance therapy to prevent recurrence.[3]
Animal Model Selection: The Power of Patient-Derived Xenografts (PDX)
The choice of animal model is a critical determinant of the translational relevance of the study. For evaluating targeted therapies like PARP inhibitors, Patient-Derived Xenograft (PDX) models are often the gold standard.
Why PDX Models?
PDX models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. They are favored over traditional cell line-derived xenografts (CDX) because they better retain the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment.[3] This is particularly crucial for studying PARP inhibitors, where response is intimately linked to the specific genetic background of the tumor (e.g., BRCA1/2 mutation status).
Recommended Model: For this guide, we will focus on a PDX model of high-grade serous ovarian carcinoma (HGSOC) with a confirmed deleterious BRCA mutation, as this is a primary indication for PARP inhibitors.[1][3]
Visualizing the Mechanism: Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality, which is the foundational mechanism for the efficacy of PARP inhibitors in HR-deficient tumors.
Caption: Mechanism of synthetic lethality in HR-deficient cancer cells treated with a PARP inhibitor.
Experimental Protocols: A Step-by-Step Guide
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Monotherapy Efficacy Study in an HGSOC PDX Model
This protocol assesses the single-agent anti-tumor activity of a this compound-based PARP inhibitor.
1. Animal and Model Preparation:
-
Animals: Female immunodeficient mice (e.g., NOD-scid GAMMA or similar), 6-8 weeks old.
-
PDX Implantation: Surgically implant a small fragment (~3x3 mm) of cryopreserved, BRCA-mutated HGSOC PDX tissue subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Tumor volume (mm³) is calculated as: (Length x Width²) / 2.
2. Study Initiation and Randomization:
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the PARP inhibitor.
-
Group 2 (PARP Inhibitor): Administer the test compound at the desired dose.
3. Drug Formulation and Administration:
-
Formulation: Prepare a homogenous suspension of the PARP inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). The stability of the formulation should be pre-validated.
-
Dosing: Administer the drug or vehicle once daily via oral gavage (p.o.) at a volume of 10 mL/kg. A typical dose for a potent PARP inhibitor like Niraparib in preclinical models is 50-75 mg/kg.[3]
4. Monitoring and Endpoints:
-
Tumor Volume and Body Weight: Continue to measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity.
-
Study Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues. Flash-freeze a portion for biomarker analysis (Western blot, etc.) and fix the remainder in formalin for immunohistochemistry.
Protocol 2: Combination Therapy with Carboplatin
This protocol evaluates the synergistic or additive effects of the PARP inhibitor with a standard-of-care DNA-damaging agent.
1. Study Design:
-
Follow the steps for PDX implantation and randomization as in Protocol 1.
-
Treatment Groups (n=8-10 mice per group):
- Group 1: Vehicle
- Group 2: PARP Inhibitor (e.g., 50 mg/kg, p.o., daily)
- Group 3: Carboplatin (e.g., 30 mg/kg, intraperitoneal injection (i.p.), once weekly)
- Group 4: PARP Inhibitor + Carboplatin (dosed as above)
2. Dosing Schedule:
-
Administer the PARP inhibitor daily.
-
On the day of Carboplatin administration, it is common practice to administer the PARP inhibitor approximately 1-2 hours prior to the Carboplatin injection to ensure target engagement.
3. Monitoring and Endpoints:
-
Identical to Protocol 1. The primary outcome is to determine if the combination therapy results in significantly greater tumor growth inhibition than either monotherapy alone.
In Vivo Study Workflow
Caption: A typical workflow for an in vivo efficacy study using patient-derived xenograft (PDX) models.
Data Presentation and Analysis
Quantitative data should be meticulously recorded and presented clearly.
Table 1: Example Dosing and Monitoring Schedule
| Group | Treatment | Dose | Route | Schedule | Monitoring |
| 1 | Vehicle | 10 mL/kg | p.o. | Daily, Days 1-28 | Tumor Volume & Body Weight (2x/week) |
| 2 | PARP Inhibitor | 50 mg/kg | p.o. | Daily, Days 1-28 | Tumor Volume & Body Weight (2x/week) |
| 3 | Carboplatin | 30 mg/kg | i.p. | Weekly (Days 1, 8, 15, 22) | Tumor Volume & Body Weight (2x/week) |
| 4 | Combination | As above | As above | As above | Tumor Volume & Body Weight (2x/week) |
Analysis of Results
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study. % TGI = (1 - [ΔT / ΔC]) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups. An ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) is suitable for comparing multiple treatment arms to the vehicle control. A p-value < 0.05 is typically considered statistically significant.
-
Biomarker Analysis:
-
Western Blot: Probe tumor lysates for poly(ADP-ribose) (PAR) to confirm PARP inhibition. A significant reduction in PAR levels in the treated groups indicates target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for DNA damage markers like γH2AX to assess the level of DNA damage induced by the treatments.
-
Pharmacokinetic (PK) Studies
A satellite group of animals is often used for PK analysis to avoid serial bleeding of the efficacy study animals.
Protocol:
-
Administer a single dose of the PARP inhibitor to a separate cohort of tumor-bearing mice (n=3 mice per time point).
-
Collect blood samples (e.g., via cardiac puncture) at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. This data is crucial for understanding drug exposure and its relationship to efficacy and toxicity.
Conclusion and Trustworthiness
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound-based PARP inhibitors. By employing clinically relevant PDX models and integrating efficacy readouts with biomarker and pharmacokinetic analyses, researchers can generate a comprehensive data package that is self-validating. The causality behind experimental choices—from model selection to endpoint analysis—is grounded in the established mechanism of synthetic lethality and the goal of translating preclinical findings into effective clinical outcomes. Adherence to these rigorous methodologies ensures the generation of high-quality, reliable data essential for the advancement of novel cancer therapeutics.
References
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Di Micco, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
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Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from: [Link]
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Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149–1161. Available at: [Link]
-
Kaur, S., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(4), 604–609. Available at: [Link]
-
Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509–516. Available at: [Link]
-
Sato, F., et al. (1998). Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. Journal of Medicinal Chemistry, 41(10), 1579–1585. Available at: [Link]
-
Neelamkavil, S. F., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8072–8084. Available at: [Link]
-
Zgit, S. E., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 563438. Available at: [Link]
-
Lee, E. H., et al. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Molecules and Cells, 43(11), 933–944. Available at: [Link]
-
ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from: [Link]
-
An, J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 379–387. Available at: [Link]
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Getova, D., & Georgiev, V. (1988). Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors. Methods and Findings in Experimental and Clinical Pharmacology, 10(9), 555–559. Available at: [Link]
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Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. Available at: [Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(12), 2417–2432. Available at: [Link]
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MD Anderson Cancer Center. (2024). What are PARP inhibitors? Retrieved from: [Link]
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Application Notes and Protocols: 4-(Piperidin-1-yl)benzamide as a Versatile Scaffold for Tool Compounds in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of chemical biology and drug discovery, certain molecular frameworks repeatedly emerge as foundational structures for potent and selective modulators of biological processes. The 4-(Piperidin-1-yl)benzamide core is one such "privileged scaffold," a versatile template from which a diverse array of tool compounds and therapeutic candidates have been developed. While this compound itself is often utilized as a synthetic building block or a negative control in structure-activity relationship (SAR) studies, its derivatives have demonstrated significant utility in probing complex cellular pathways.[1][2] This guide provides an in-depth exploration of the applications of this chemical series in cell biology, focusing on key areas where these compounds have made a substantial impact: DNA damage repair, cellular responses to hypoxia, and inflammation. We will delve into the mechanistic underpinnings of their activity and provide detailed protocols for their application in a research setting.
I. Modulation of DNA Damage and Repair Pathways via PARP Inhibition
A significant class of derivatives based on the this compound scaffold has been engineered to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5][6] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage, primarily through their role in single-strand break repair. By inhibiting PARP, these tool compounds can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2.[4]
Mechanistic Insight: The Role of PARP in DNA Repair
The benzamide moiety of these inhibitors acts as a structural mimic of the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP.[3] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair factors to the site of damage. The piperidine ring and other substitutions on the benzamide core are tailored to enhance potency, selectivity, and pharmacokinetic properties.[3][4]
Signaling Pathway: PARP Inhibition in DNA Single-Strand Break Repair
Caption: Inhibition of PARP1 by a this compound derivative.
Experimental Protocol: Assessing PARP Inhibition in Cultured Cells
This protocol describes a general method for evaluating the efficacy of a this compound-based PARP inhibitor in sensitizing cancer cells to a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436 for BRCA1 mutation)
-
Complete cell culture medium
-
This compound-based PARP inhibitor (e.g., a compound analogous to Veliparib)
-
DNA-damaging agent (e.g., Temozolomide or Olaparib)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then seed them in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).[7]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the PARP inhibitor in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the DNA-damaging agent in DMSO or an appropriate solvent.
-
Create a dilution series of both the PARP inhibitor and the DNA-damaging agent in complete cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the PARP inhibitor, the DNA-damaging agent, or a combination of both. Include a vehicle control (DMSO) group.
-
It is crucial to set up wells with the PARP inhibitor alone to assess its single-agent cytotoxicity.
-
Incubate the cells for a period appropriate for the chosen DNA-damaging agent and cell line (typically 48-72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, remove the treatment medium.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot dose-response curves and calculate IC50 values for the DNA-damaging agent in the presence and absence of the PARP inhibitor. A significant decrease in the IC50 of the DNA-damaging agent indicates successful sensitization by the PARP inhibitor.
-
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 2,000 - 10,000 cells/well | Dependent on cell line proliferation rate. |
| PARP Inhibitor Conc. | 1 nM - 10 µM | Perform a dose-response to determine the optimal non-toxic concentration. |
| DNA-damaging Agent Conc. | Variable | Titrate to determine the IC50 for the specific cell line. |
| Incubation Time | 48 - 72 hours | Should be sufficient to observe the effects on cell proliferation. |
II. Probing Hypoxia Signaling Pathways through HIF-1α Activation
Derivatives of N-(piperidin-4-yl)benzamide have been identified as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[8] HIF-1 is a master transcriptional regulator that orchestrates the cellular response to low oxygen levels (hypoxia), a condition prevalent in solid tumors and ischemic tissues. Tool compounds that can modulate HIF-1 activity are invaluable for studying the downstream effects of this pathway, including angiogenesis, metabolic reprogramming, and cell survival.
Mechanistic Insight: Stabilizing HIF-1α
Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Some N-(piperidin-4-yl)benzamide derivatives are thought to activate the HIF-1 pathway by inhibiting the activity of PHDs, thus stabilizing HIF-1α and allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[8] These compounds can induce the expression of HIF-1α protein and its downstream targets, such as p21, ultimately promoting apoptosis in some cancer cells.[8]
Experimental Workflow: Investigating HIF-1α Stabilization and Activity
Caption: Workflow for assessing HIF-1α activation by a tool compound.
Protocol: Western Blot Analysis of HIF-1α Stabilization
This protocol outlines the steps to detect the accumulation of HIF-1α protein in cells treated with a this compound-based HIF-1 activator.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound-based HIF-1 activator
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the HIF-1 activating compound at various concentrations for a predetermined time (e.g., 4, 8, or 16 hours). Include a positive control (e.g., treatment with a hypoxia-mimetic agent like CoCl2 or deferoxamine) and a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α protein levels.
-
III. Investigating Inflammatory Responses via NLRP3 Inflammasome Inhibition
Certain derivatives of this compound have been shown to inhibit the NLRP3 inflammasome.[9][10] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Mechanistic Insight: Targeting NLRP3
While the precise mechanism can vary between derivatives, some compounds are proposed to inhibit the ATPase activity of NLRP3, which is essential for its oligomerization and activation.[9] By preventing the assembly of the inflammasome complex, these tool compounds can effectively block the downstream cascade leading to caspase-1 activation and the release of mature IL-1β, as well as a form of inflammatory cell death known as pyroptosis.[10]
Protocol: Measuring IL-1β Release from Macrophages
This protocol provides a method to assess the inhibitory effect of a this compound derivative on NLRP3 inflammasome activation in THP-1 human monocytic cells, a common model for studying inflammation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound-based NLRP3 inhibitor
-
Human IL-1β ELISA kit
Procedure:
-
Differentiation of THP-1 Cells:
-
Culture THP-1 monocytes in suspension.
-
To differentiate them into macrophage-like cells, seed the cells in a 96-well plate and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. The cells will become adherent.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Inflammasome Priming and Inhibition:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
During the last hour of LPS priming, pre-treat the cells with various concentrations of the NLRP3 inhibitor or vehicle control.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by treating the cells with ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of the inhibitor compared to the vehicle-treated, LPS and ATP-stimulated control.
-
Plot a dose-response curve to determine the IC50 of the inhibitor.
-
| Parameter | Typical Concentration | Incubation Time |
| PMA (differentiation) | 50 - 100 ng/mL | 24 - 48 hours |
| LPS (priming) | 1 µg/mL | 3 - 4 hours |
| NLRP3 Inhibitor | 0.1 - 50 µM | 1 hour (pre-treatment) |
| ATP (activation) | 5 mM | 30 - 60 minutes |
Conclusion
The this compound scaffold represents a powerful starting point for the development of sophisticated chemical probes to dissect fundamental cellular processes. The derivatives discussed herein, which target key proteins in DNA repair, hypoxia signaling, and inflammation, underscore the chemical tractability and biological relevance of this molecular framework. The protocols provided in these application notes offer a robust foundation for researchers to employ these tool compounds in their own investigations, paving the way for new discoveries in cell biology and the identification of novel therapeutic strategies. As with any tool compound, careful validation and the use of appropriate controls are paramount to ensure the scientific rigor and reproducibility of experimental findings.
References
-
Dal Ben, D., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4998. Available at: [Link]
-
Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]
-
Dal Ben, D., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]
-
Wikipedia. (2023). CCR5 receptor antagonist. Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3333. Available at: [Link]
-
Narayana, B., et al. (2005). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 343-346. Available at: [Link]
-
Li, M., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 22(10), 1642. Available at: [Link]
-
John, C. S., et al. (1998). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry, 41(16), 2970-2979. Available at: [Link]
-
Anacona, J. R., & Rodriguez, I. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. TSI Journals. Available at: [Link]
-
protocols.io. (2023). Preparation of cells for live-cell imaging of a FOXO-based AKT kinase translocation reporter by widefield microscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. Retrieved from [Link]
-
NIH. (2021). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. Retrieved from [Link]
-
PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
Mattes, W. B., et al. (1986). Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 868(1), 71-76. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. Available at: [Link]
-
Kuo, C. Y., et al. (2015). Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms. Oncotarget, 6(28), 25053-25067. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry, 114, 105026. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in 4-(Piperidin-1-yl)benzamide reactions
Technical Support Center: 4-(Piperidin-1-yl)benzamide Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high-yield, reproducible outcomes for this common yet nuanced transformation. We will delve into the mechanistic underpinnings of the reaction, provide structured troubleshooting guides, and offer validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, focusing on the prevalent Palladium-catalyzed Buchwald-Hartwig amination pathway.
Q1: What are the primary synthetic routes to this compound?
A1: While several routes exist, the most robust and widely adopted method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction directly couples piperidine with a 4-halobenzamide (e.g., 4-bromo- or 4-chlorobenzamide).[1][2] Alternative, though often less efficient or more circuitous, routes include:
-
Nucleophilic Aromatic Substitution (SNAr): This requires a highly electron-deficient aromatic ring (e.g., starting from 4-fluorobenzonitrile followed by hydrolysis), which is not the case for a simple benzamide.
-
Amidation of 4-(Piperidin-1-yl)benzoic acid: This involves first synthesizing the carboxylate-substituted precursor, followed by a standard amide coupling reaction (e.g., using EDC or DCC).
-
Hydrolysis of 4-(Piperidin-1-yl)benzonitrile: This route involves the synthesis of the corresponding nitrile, which is then hydrolyzed to the primary amide.[3] This can be a viable two-step alternative.
This guide will focus on troubleshooting the Buchwald-Hartwig approach due to its prevalence and potential for optimization.
Q2: Why is an inert atmosphere crucial for the Buchwald-Hartwig reaction?
A2: The active catalyst in the Buchwald-Hartwig cycle is a Palladium(0) species.[4] This electron-rich, low-valent metal center is highly susceptible to oxidation by atmospheric oxygen. Exposure to air can lead to the formation of inactive Palladium(II) oxides, effectively killing the catalyst and halting the reaction. Furthermore, many phosphine ligands, which are essential for stabilizing the catalyst and facilitating the reaction, can be oxidized to their corresponding phosphine oxides in the presence of air, rendering them ineffective.[5]
Q3: How do I choose the right combination of palladium precursor, ligand, and base?
A3: The selection is interdependent and substrate-specific.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) catalyst.[4] Using pre-formed Pd(0) complexes or specialized pre-catalysts can sometimes improve reproducibility.
-
Ligand: The ligand is critical for reaction efficiency. For coupling a secondary amine like piperidine with an aryl halide, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often excellent choices.[6] They promote the key steps of oxidative addition and reductive elimination.
-
Base: The base's role is to deprotonate the amine (or the intermediate palladium-amine complex) to generate a more nucleophilic amide species.[6] Strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used.[4] Weaker bases like K₂CO₃ or K₃PO₄ can be effective, especially with more reactive aryl halides (bromides/iodides) or at higher temperatures, and offer better functional group tolerance.[4]
Troubleshooting Guide: Low Yield and Side Reactions
This section is structured to address specific experimental failures. Follow the logical flow to diagnose and resolve the issue.
Q4: My reaction has stalled with significant unreacted 4-halobenzamide starting material. What's the problem?
A4: Stalled reactions are most often due to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) catalyst was not generated efficiently or has been deactivated. This can be due to poor quality reagents, insufficient inert atmosphere, or inhibitory impurities.
-
Solution:
-
Ensure your solvent is anhydrous and thoroughly degassed. Purge the reaction vessel with argon or nitrogen for at least 15-20 minutes before adding reagents.
-
Use fresh, high-purity palladium precursor and ligand.
-
Consider using a pre-catalyst that forms the active Pd(0) species more reliably.[4]
-
-
-
Insufficient Base Strength or Solubility:
-
Cause: The base may be too weak to facilitate the catalytic cycle efficiently, or it may be poorly soluble, limiting its availability.[4]
-
Solution:
-
If using a carbonate or phosphate base, switch to a stronger alkoxide base like NaOtBu.
-
Ensure vigorous stirring to maximize the interaction of solid bases with the reaction medium. Grinding the base to a fine powder before use can also help.[4]
-
-
-
Low Temperature:
-
Cause: The thermal energy is insufficient to overcome the activation energy of the oxidative addition or other key steps.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. A typical range for these couplings is 80-110 °C.
-
Q5: I'm observing a significant amount of benzamide (hydrodehalogenation byproduct). How can I prevent this?
A5: Hydrodehalogenation, where the halogen on the starting material is replaced by a hydrogen, is a common side reaction. It typically arises from a β-hydride elimination pathway from an intermediate palladium complex.[2]
Potential Causes & Solutions:
-
Ligand Choice:
-
Cause: Some ligands are more prone to facilitating side reactions. The steric and electronic properties of the ligand are key to promoting the desired C-N reductive elimination over competing pathways.[6]
-
Solution:
-
Switch to a bulkier biaryl phosphine ligand (e.g., from a simpler one like P(o-tolyl)₃ to XPhos). The steric bulk can disfavor the geometry required for β-hydride elimination and accelerate the C-N bond-forming step.
-
-
-
Base and Amine Stoichiometry:
-
Cause: An excess of a strong base, especially in the presence of trace water, can promote this side reaction.
-
Solution:
-
Use the base and piperidine in a controlled stoichiometry. Avoid large excesses. A typical ratio is 1.1-1.5 equivalents of piperidine and 1.5-2.0 equivalents of base.
-
-
Q6: My final product is contaminated with impurities. What are they and how do I remove them?
A6: Besides starting materials, common impurities include the hydrodehalogenated product (benzamide) and potentially the product of amide hydrolysis (4-(piperidin-1-yl)benzoic acid).
Potential Causes & Solutions:
-
Amide Hydrolysis:
-
Cause: The benzamide functional group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures and with non-anhydrous solvents.[7][8] The resulting carboxylate is an impurity.
-
Solution:
-
Ensure strictly anhydrous conditions.
-
If hydrolysis is persistent, consider using a weaker base (e.g., K₃PO₄) and potentially a longer reaction time or higher temperature.
-
During workup, the acidic impurity can be removed by a basic wash (e.g., with aqueous NaHCO₃ solution).
-
-
-
Purification Challenges:
-
Cause: The desired product and non-polar byproducts like benzamide can have similar polarities, making chromatographic separation difficult.
-
Solution:
-
Acid/Base Extraction: After the reaction, quench carefully and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl). The desired product, being basic, will move into the aqueous layer, while non-basic impurities (like benzamide) remain in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and the pure product re-extracted into an organic solvent.
-
Recrystallization: The final product is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective purification method.
-
-
Visualized Workflows and Mechanisms
To better illustrate the core concepts, the following diagrams outline the Buchwald-Hartwig catalytic cycle and a logical troubleshooting workflow.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Caption: Troubleshooting Workflow for Low Yield.
Experimental Protocols & Data
Optimized Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis of this compound from 4-bromobenzamide.
Materials:
-
4-Bromobenzamide (1.0 equiv.)
-
Piperidine (1.2 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous Toluene (approx. 0.1 M concentration relative to 4-bromobenzamide)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzamide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene via syringe, followed by piperidine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Table 1: Comparison of Reaction Conditions
The following table summarizes outcomes from typical screening experiments. Yields are illustrative and intended for comparative purposes.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | < 20% | Incomplete conversion; weak base/ligand combination. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 18 | ~ 65% | Moderate yield; requires higher temp and longer time. |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | NaOtBu (2.0) | Toluene | 100 | 6 | > 90% | High yield, fast reaction; robust conditions. |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | LHMDS (2.0) | THF | 65 | 12 | ~ 85% | Good yield at lower temperature. |
References
- CN1583742A - Method for preparing 4-piperidyl piperidine.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemistry. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. [Link]
-
N-[(Piperidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E. [Link]
-
Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E. [Link]
-
Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. ResearchGate. [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Hydrolysis of Benzamide. Geocities. [Link]
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- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. geocities.ws [geocities.ws]
Technical Support Center: Navigating Side Reaction Pathways in the N-Acylation of Piperidine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the N-acylation of piperidine. This guide is designed to provide in-depth insights and practical troubleshooting strategies to mitigate common side reactions, ensuring the desired product's optimal yield and purity. As your dedicated application scientist, I will delve into the causality behind experimental choices, offering field-proven advice to navigate the complexities of this fundamental transformation.
I. Understanding the Primary Reaction: The Path to Success
The N-acylation of piperidine is a cornerstone of organic synthesis, forming a stable amide bond. This nucleophilic acyl substitution reaction involves the attack of the secondary amine of the piperidine ring on an electrophilic acylating agent. The general mechanism proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group to yield the N-acylated piperidine.
Caption: Di-acylation side reaction pathway.
Troubleshooting and Prevention:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess drives the di-acylation equilibrium forward. |
| Acylating Agent Reactivity | If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one, such as an anhydride or an activated ester. |
| Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to promote the formation of the amidate anion. [1] |
Protocol for Minimizing Di-acylation:
-
Dissolve piperidine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.). 3. Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
B. Unwanted Reactivity of Other Functional Groups: O- and S-Acylation
Question: My piperidine substrate has a hydroxyl (-OH) or thiol (-SH) group, and I'm seeing byproducts. Is my acylating agent reacting with these groups?
Answer: Yes, O-acylation of hydroxyl groups and S-acylation of thiol groups are common competing side reactions. The relative nucleophilicity of the heteroatoms determines the product distribution. While N-acylation is generally more favorable than O-acylation, this is not always the case, especially with thiols, which are excellent nucleophiles. [2] Troubleshooting and Prevention:
| Strategy | Rationale |
| Use of Protecting Groups | The most robust solution is to protect the hydroxyl or thiol group prior to N-acylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. For thiols, thioethers or disulfides can be employed. |
| Chemoselective Acylating Agents | Certain acylating agents exhibit higher selectivity for amines over alcohols. [3] |
| pH Control | Maintaining a slightly basic pH can favor N-acylation, as the amine is more nucleophilic in its free base form. |
C. Ring Integrity Issues: Ring-Opening and Elimination Reactions
Question: I'm observing fragments in my mass spectrum that suggest the piperidine ring has opened or that a double bond has formed. How can this happen during acylation?
Answer: While less common under standard acylation conditions, ring-opening and elimination reactions can occur, particularly with substituted piperidines or under harsh reaction conditions.
1. Ring-Opening (von Braun Reaction):
The von Braun reaction is a classic example of ring-opening involving a tertiary amine and cyanogen bromide. A conceptually similar process can occur with certain acylating agents, especially those that can form a stable anion. The reaction proceeds through a quaternary N-acylpiperidinium intermediate, which is then attacked by a nucleophile (often the counterion of the acylating agent), leading to the cleavage of a C-N bond.
Caption: Conceptual von Braun-type ring-opening pathway.
2. Elimination Reactions:
If the piperidine ring has a suitable leaving group on a carbon atom beta to the nitrogen, an E2 elimination can occur, especially in the presence of a strong base. The N-acylation step can be followed by an elimination if the reaction conditions are basic enough to deprotonate a carbon alpha to a substituent that can act as a leaving group. For a concerted E2 reaction, an anti-periplanar arrangement of the proton and the leaving group is required.
Troubleshooting and Prevention:
-
Milder Reaction Conditions: Avoid high temperatures and strongly basic conditions, especially with substituted piperidines that are prone to elimination.
-
Choice of Acylating Agent: Use less reactive acylating agents to avoid the formation of highly reactive intermediates that might promote these side reactions.
-
Substrate Design: If possible, design the synthesis to avoid having good leaving groups on the piperidine ring during the acylation step.
D. Reactions Involving Reagents and Solvents
Question: I'm observing byproducts that don't seem to be derived from my piperidine starting material. What could be the source?
Answer: The acylating agent can react with other components in the reaction mixture, such as the solvent or the base, leading to undesired byproducts.
-
Reaction with Solvent: Nucleophilic solvents, such as alcohols or water, can react with the acylating agent to form esters or carboxylic acids, respectively. This not only consumes the acylating agent but also introduces impurities that can complicate purification.
-
Reaction with Base: Some bases, particularly nucleophilic ones like pyridine, can react with the acylating agent to form acylpyridinium salts. While these are often intermediates in DMAP-catalyzed reactions, their accumulation can lead to other side reactions.
Troubleshooting and Prevention:
-
Use Anhydrous, Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are generally preferred for N-acylation reactions as they are non-nucleophilic. * Use Non-Nucleophilic Bases: As mentioned previously, sterically hindered bases like DIPEA are less likely to react with the acylating agent.
III. Analytical and Purification Strategies
Question: How can I identify and remove these side products from my reaction mixture?
Answer: A combination of analytical techniques and purification methods is essential for obtaining the pure N-acylated piperidine.
Analytical Techniques:
| Technique | Application |
| TLC | Quick and easy monitoring of reaction progress and identification of the number of components in the mixture. |
| LC-MS | Provides molecular weight information for the desired product and any byproducts, aiding in their identification. |
| NMR (¹H, ¹³C) | Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of impurities. [4] |
| GC-MS | Useful for analyzing volatile products and impurities. The fragmentation patterns can help in identifying the structures of byproducts. [5] |
Purification Protocols:
1. Extractive Work-up:
This is the first line of defense to remove many impurities.
-
After quenching the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted piperidine and basic impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic acylating agent and acidic byproducts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
2. Flash Column Chromatography:
For separating products with similar polarities, flash column chromatography is the method of choice.
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A solvent system of increasing polarity is typically used, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis. The desired N-acylated piperidine is typically less polar than the starting piperidine but may have similar polarity to some byproducts.
IV. References
-
Study.com. (2023). Acylation Overview, Mechanism & Agents. [Link]
-
Save My Exams. (2023). Acylation Mechanism. [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
-
Wikipedia. (2023). Aza-Cope rearrangement. [Link]
-
ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
SciSpace. (n.d.). N-acyldihydropyridones as synthetic intermediates. A stereoselective synthesis of acyclic amino alcohols containing multiple chi. [Link]
-
ResearchGate. (n.d.). Reaction of azetidines with cyanogen bromide (von Braun reaction). [Link]
-
Chemistry LibreTexts. (2021). 2.9: The Mechanism of the E2 Reaction. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of N-acylation of piperidine side reactions by HPLC. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
ResearchGate. (n.d.). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. [Link]
-
ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. [Link]
-
NIH National Center for Biotechnology Information. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
NIH National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
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- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-1-yl)benzamide
Welcome to the dedicated technical support guide for the synthesis of 4-(Piperidin-1-yl)benzamide. This resource is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important synthetic intermediate. Here, we move beyond simple protocols to address the complex causality behind common experimental hurdles, offering field-proven insights and robust troubleshooting strategies.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, practical problems encountered during the synthesis. The answers are structured to provide not just a solution, but a diagnostic approach to understanding the root cause.
Problem 1: Stalled Reaction and Low Conversion
Question: My large-scale reaction between 4-fluorobenzamide and piperidine is showing low conversion (<80%) even after extended reaction times. At the lab scale, this reaction proceeded to completion. What are the likely causes and how can I optimize the process?
Answer: This is a classic scale-up challenge where mass and heat transfer limitations become prominent. A stalled reaction at scale, despite success in the lab, points to several potential factors that need systematic investigation.
Causality and Diagnostic Approach:
-
Insufficient Mixing: In larger reactors, inadequate agitation can create localized "hot spots" or areas of poor reagent distribution. The nucleophilic aromatic substitution (SNAr) reaction is sensitive to the concentration of both piperidine and the base.
-
Solution: Verify that the reactor's agitation speed and impeller design are sufficient to maintain a homogeneous slurry or solution. For viscous mixtures, consider increasing the solvent volume or switching to a lower-viscosity solvent system if the process allows.
-
-
Ineffective Heat Transfer: The SNAr reaction is typically run at elevated temperatures (e.g., 80-120 °C). On a large scale, bringing the reaction mass to the target temperature and maintaining it uniformly is more difficult.
-
Solution: Monitor the internal reaction temperature closely, not just the jacket temperature. A significant delta between the two indicates poor heat transfer. Ensure the reactor is appropriately sized for the batch volume. A staged heating profile may be necessary to control the initial exotherm and then maintain the target temperature.
-
-
Role of the Base and Solvent: Potassium carbonate (K₂CO₃) is a common base, but its low solubility in many organic solvents can lead to mass transfer limitations at scale. The choice of a high-boiling polar aprotic solvent like DMSO, DMF, or NMP is critical for solubilizing reactants and achieving reasonable reaction rates.[1]
-
Solution:
-
Base Particle Size: Ensure the K₂CO₃ used is a fine powder to maximize surface area.
-
Solvent Choice: While effective, residual DMSO or NMP can be difficult to remove. Consider a solvent like sulfolane which may offer similar performance with different downstream processing characteristics.
-
Alternative Base: A soluble organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be screened, though this will significantly alter the cost and waste profile.
-
-
Workflow for Troubleshooting Low Conversion
Caption: A typical workflow for the synthesis and purification of this compound.
References
-
Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4975. Available at: [Link]
-
MDPI. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(7), 1083. Available at: [Link]
-
ResearchGate. (2023). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Available at: [Link]
-
PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]
-
International Journal of ChemTech Research. (2014). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). Available at: [Link]
-
PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(11), 2153-2162. Available at: [Link]
-
National Institutes of Health. (2015). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E, 71(Pt 4), o333. Available at: [Link]
-
ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
ResearchGate. (2015). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Available at: [Link]
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(24), 15877-15889. Available at: [Link]
-
National Institutes of Health. (2023). High-level biosynthesis and purification of the antimicrobial peptide Kiadin based on non-chromatographic purification and acid cleavage methods. Scientific Reports, 13, 1073. Available at: [Link]
-
National Institutes of Health. (2015). Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E, 71(Pt 4), o339. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10396-10427. Available at: [Link]
-
PubMed. (2016). A two-step, formal [4 + 2] approach toward piperidin-4-ones via Au catalysis. Organic Letters, 18(15), 3586-3589. Available at: [Link]
-
Royal Society of Chemistry. (2024). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
PubMed. (2009). Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1775-1779. Available at: [Link]
Sources
Technical Support Center: 4-(Piperidin-1-yl)benzamide Stability and Degradation
Welcome to the technical support guide for 4-(Piperidin-1-yl)benzamide. This document is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of its stability under various stress conditions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your experimental results effectively.
Frequently Asked Questions (FAQs)
General Forced Degradation Strategy
Q1: Why is a forced degradation study necessary for this compound?
A forced degradation, or stress testing, study is a critical component of drug development mandated by regulatory bodies like the ICH.[1] Its primary purpose is to identify the likely degradation products that could form during storage and handling, which helps in developing stability-indicating analytical methods.[2] For this compound, this is crucial to understand how the amide linkage and the piperidine ring—the two most reactive sites—behave under stress, ensuring the analytical method can separate and quantify any potential impurities.
Q2: I'm starting my forced degradation study. What is a reasonable target degradation percentage?
The goal is not to completely degrade the molecule, but to generate a sufficient amount of degradants for detection and characterization. A target degradation of 5-20% is generally considered appropriate.[3] This level is high enough to produce detectable degradation products without leading to secondary or tertiary degradants that might not be relevant under normal storage conditions. If you observe no degradation, the stress condition may be too mild; if degradation is too extensive, consider reducing the stressor's concentration, temperature, or duration.
Q3: What is "mass balance" and why is it critical in my study?
Mass balance is an essential cross-validation of your analytical method's stability-indicating power. It is the process of accounting for all the drug substance after degradation. Ideally, the sum of the assay value of the main peak and the impurities (in percentage) should be close to 100% of the initial value. A good mass balance (typically 95-105%) demonstrates that all major degradation products are being detected and that no significant amount is lost to non-chromophoric compounds, precipitation, or adsorption to container surfaces.
Hydrolytic Degradation (Acidic & Basic Conditions)
Q4: What are the primary degradation products I should expect when exposing this compound to acidic or basic conditions?
The central amide bond is the most susceptible functional group to hydrolysis. Under both acidic and basic conditions, the primary degradation pathway is the cleavage of this bond. This will result in the formation of 4-(piperidin-1-yl)benzoic acid and ammonia . From a mechanistic standpoint, acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon.
Caption: Predicted hydrolytic degradation of this compound.
Q5: I am not observing any degradation under my standard acidic conditions (0.1 M HCl at 60°C). What should I do?
Amide bonds can be quite stable, and if you're not seeing degradation, the conditions are likely too mild. Before concluding the molecule is stable, you should systematically increase the stress level.
-
Increase Temperature: Raise the temperature in increments (e.g., to 80°C). Thermal energy is a key driver for hydrolysis.
-
Increase Acid Concentration: Move to a higher concentration of acid (e.g., 1 M HCl).
-
Increase Reaction Time: Extend the duration of the experiment. It's a careful balance; the goal is to find conditions that yield the target 5-20% degradation.
Q6: My compound degraded almost completely overnight in 0.1 M NaOH. How can I get meaningful data?
This indicates a high sensitivity to alkaline hydrolysis.[4] You need to reduce the stress intensity.
-
Lower the Temperature: Perform the experiment at room temperature or even refrigerated conditions (e.g., 5°C).
-
Decrease Base Concentration: Use a more dilute base, such as 0.01 M or even 0.001 M NaOH.
-
Time-Course Study: Sample at very early time points (e.g., 15 min, 30 min, 1 hr) to capture the degradation profile before it completes.
Oxidative Degradation
Q7: What is the most likely site of oxidation on the this compound molecule?
The tertiary amine within the piperidine ring is the most electron-rich and sterically accessible site, making it highly susceptible to oxidation.[5] The most common oxidative degradation product is the corresponding N-oxide . Under more forceful oxidative conditions, further oxidation or even ring-opening of the piperidine moiety can occur, leading to a more complex mixture of products.
Caption: Predicted oxidative degradation pathway for this compound.
Q8: I used 30% hydrogen peroxide and now my chromatogram is very complex with poor mass balance. How do I troubleshoot this?
High concentrations of hydrogen peroxide can lead to hyper-degradation and the formation of multiple, potentially non-UV active products, which explains the complex chromatogram and poor mass balance.
-
Use a Milder Oxidant: Switch to a lower concentration of H₂O₂ (e.g., 3%).
-
Control Temperature: Perform the oxidation at room temperature or below. Oxidations can be exothermic and self-accelerating.
-
Consider a Different Oxidant: A-type (free radical) initiators like azobisisobutyronitrile (AIBN) or metal-catalyzed oxidation (e.g., Fenton chemistry) can provide alternative, sometimes cleaner, degradation profiles. The choice depends on what potential oxidative processes the drug product might encounter in its lifecycle.
Photolytic and Thermal Degradation
Q9: How do I design a proper photostability study for my compound?
A photostability study should be conducted according to ICH Q1B guidelines.[1] The key is to expose the drug substance to a controlled amount of light energy (both UV and visible).
-
Controlled Environment: Use a validated photostability chamber that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.
-
Dark Control: Crucially, a parallel sample protected from light (e.g., wrapped in aluminum foil) must be placed in the same chamber. This "dark control" allows you to distinguish between degradation caused by light versus degradation caused simply by the temperature within the chamber.
-
Solution vs. Solid State: Test the compound in both the solid state and in solution to understand its stability in different physical forms.
Q10: My compound shows no degradation under thermal stress at 80°C. Is it safe to assume it's thermally stable?
-
Humidity's Role: Thermal degradation is often exacerbated by humidity. Ensure your study includes a high-humidity condition (e.g., 80°C / 75% RH). Moisture can facilitate hydrolytic pathways even at elevated temperatures.
-
Solid-State Form: The stability of a solid can depend on its crystalline form (polymorph). Ensure you are testing the form relevant to your final product.
-
Melt Point Consideration: Do not conduct stress testing at temperatures close to or exceeding the compound's melting point, as this introduces phase change effects that are not representative of solid-state thermal degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under any stress condition. | 1. Stress conditions are too mild. 2. Analytical method is not stability-indicating (degradants co-elute with the main peak). | 1. Systematically increase stressor concentration, temperature, or duration. 2. Re-evaluate your analytical method. Check peak purity using a PDA or MS detector. Develop a new method with a different column or mobile phase to achieve separation. |
| Degradation is >50% or sample is fully degraded. | 1. Stress conditions are too harsh. 2. The compound is inherently unstable under these conditions. | 1. Reduce stressor concentration, temperature, or duration. 2. For highly labile compounds, perform time-course studies with very short time points. |
| Poor mass balance (<95%). | 1. Degradation products are not UV-active at the detection wavelength. 2. Degradants are volatile or have precipitated. 3. Degradants are not eluting from the HPLC column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). Check other wavelengths with a PDA detector. 2. Use a headspace GC for volatile analysis. Check sample vials for precipitate. 3. Use a stronger solvent in your mobile phase or implement a gradient with a strong organic wash at the end of the run. |
| Multiple new peaks appear in the blank/control sample. | 1. Interaction with the solvent or buffer. 2. Degradation of the excipients (if testing a drug product). 3. Contamination. | 1. Run a "reagent blank" (stressing the solvent/buffer alone) to identify artifacts. 2. Run a "placebo blank" (stressing the formulation without the active ingredient). 3. Ensure high-purity solvents and clean glassware. |
Experimental Protocols
These protocols are starting points and should be adjusted to achieve the target degradation of 5-20%.
Workflow for Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Hydrolytic Stress
-
Rationale: To assess susceptibility to cleavage by water under different pH conditions.
-
Procedure:
-
Acid: Dissolve the compound in a suitable co-solvent (e.g., acetonitrile) and add an equal volume of 1 M HCl.
-
Base: Dissolve the compound in a co-solvent and add an equal volume of 0.1 M NaOH.
-
Neutral: Dissolve the compound in a co-solvent and add an equal volume of water.
-
Incubate all samples at 60°C. A control sample should be stored at 5°C.
-
Withdraw aliquots at predetermined intervals (e.g., 2, 6, 24, 48 hours).
-
Before analysis, cool the aliquot to room temperature and neutralize the acidic/basic samples with an equimolar amount of base/acid to prevent further degradation and protect the HPLC column.
-
Dilute to the target concentration with mobile phase for HPLC analysis.
-
Oxidative Stress
-
Rationale: To mimic potential oxidation by atmospheric oxygen or contact with oxidizing agents. Hydrogen peroxide is a common and aggressive choice.
-
Procedure:
-
Dissolve the compound in a suitable solvent.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at intervals (e.g., 2, 6, 24 hours).
-
Dilute directly with mobile phase for immediate HPLC analysis. There is generally no need to quench the reaction if the sample is analyzed promptly.
-
Thermal Stress
-
Rationale: To evaluate the effect of high temperature on the drug substance, both with and without the influence of humidity.
-
Procedure:
-
Place the solid compound in two separate, open glass vials.
-
Place one vial in a dry-heat oven at 80°C.
-
Place the second vial in a humidity chamber at 80°C / 75% RH.
-
After a set period (e.g., 7 days), remove the samples.
-
Visually inspect for any physical changes (color, appearance).
-
Dissolve a known weight of each sample and dilute to the target concentration for HPLC analysis.
-
Photolytic Stress
-
Rationale: To comply with ICH Q1B and determine if the compound is light-sensitive.
-
Procedure:
-
Spread a thin layer of the solid compound in a shallow, transparent dish.
-
Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile).
-
Place these samples, along with their respective dark controls (wrapped in foil), in a calibrated photostability chamber.
-
Expose the samples to the required light dosage.
-
After exposure, prepare the solid and solution samples for HPLC analysis and compare the chromatograms to the dark controls.
-
References
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ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
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MDPI. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Retrieved from [Link]
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Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
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ResearchGate. (n.d.). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Retrieved from [Link]
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Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Anodic oxidation of carboxamides. Part I. Anodic oxidation and pyridination of 4- and 4′-substituted benzanilides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[(Piperidin-1-yl)carbothioyl]benzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
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ResearchGate. (n.d.). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]
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MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal, spectroscopic and DFT studies of solid benzamide. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 4-(Piperidin-1-yl)benzamide in Experimental Assays
Welcome to the technical support center for 4-(Piperidin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a molecule with potential applications in medicinal chemistry, understanding its physicochemical properties is paramount for generating reliable and reproducible data.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and overcome these common hurdles.
Section 1: Understanding the Molecule - A Physicochemical Profile
A thorough understanding of the molecular structure is the first step in troubleshooting solubility. The properties of this compound dictate its behavior in different solvent systems.
Q1: What are the key structural features of this compound that influence its solubility?
The solubility of this compound is governed by a balance of hydrophobic and hydrophilic features within its structure:
-
Hydrophobic Moiety : The benzamide portion, containing an aromatic phenyl ring, is inherently nonpolar and contributes to poor aqueous solubility. Molecules with significant aromatic character are often described as lipophilic or "grease-ball" molecules.[3]
-
Hydrophilic & Ionizable Moiety : The piperidine ring contains a tertiary amine. This nitrogen atom is basic and can be protonated in acidic conditions (pH < pKa) to form a positively charged ammonium salt. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.[4][5] The amide group can also participate in hydrogen bonding, but the basic amine is the most critical feature for solubility manipulation.
Q2: What is the predicted solubility behavior of this compound in aqueous vs. organic solvents?
Based on its structure and data from related benzamide compounds, we can predict its general solubility profile.[6][7]
-
Aqueous Solubility (Neutral pH) : Expected to be low. The hydrophobic benzamide structure will likely dominate at neutral pH where the piperidine nitrogen is uncharged. A structurally related compound, 4-(Piperidin-4-yloxy)benzamide, is reported to be insoluble in water.[8]
-
Aqueous Solubility (Acidic pH) : Expected to be significantly higher. Protonation of the piperidine nitrogen to form a water-soluble salt will overcome the hydrophobicity of the core structure. The solubility of compounds with basic amine groups is strongly dependent on pH.[9][10]
-
Organic Solvents : The compound is predicted to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in polar protic solvents like ethanol.[7]
| Property | Predicted Value / Characteristic | Rationale / Source |
| Molecular Formula | C₁₂H₁₆N₂O | Based on chemical structure. |
| Appearance | White to off-white crystalline solid. | Typical for benzamide derivatives.[11][12] |
| Aqueous Solubility (pH 7.4) | Poor / Low | Dominated by the hydrophobic benzamide core. |
| Predicted pKa (Conjugate Acid) | ~8.5 - 9.5 | Estimated based on similar piperidine-containing structures. The basic nitrogen is the primary site of protonation. |
| LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting a preference for organic phases over water at neutral pH. |
Section 2: Foundational Solubility Troubleshooting
Q3: I'm seeing precipitation when I dilute my high-concentration stock solution into my aqueous assay buffer. What's the first thing I should check?
This is the most common solubility issue, known as "crashing out." It occurs when the concentration of the compound in the final assay medium exceeds its thermodynamic solubility limit in that specific solvent mixture.
Causality Checklist:
-
Final Concentration vs. Solubility Limit : You have likely exceeded the maximum aqueous solubility. Even if your stock is in 100% DMSO, the final solution is likely >99% aqueous buffer.
-
Buffer pH : If your buffer pH is neutral or basic (e.g., pH 7.4 PBS or Tris), the piperidine nitrogen is likely uncharged, minimizing its aqueous solubility.
-
Insufficient Co-solvent : The percentage of the organic solvent (e.g., DMSO) carried over from the stock solution into the final assay volume may be too low to keep the compound dissolved.
Q4: What is the best solvent for making a high-concentration stock solution?
The choice of a primary stock solvent is critical and depends on the required concentration and downstream application.
| Solvent | Pros | Cons | Recommended Max. Assay Conc. |
| DMSO | Excellent solubilizing power for many organic molecules. Miscible with water. | Can be cytotoxic at higher concentrations.[13] May interfere with some enzymatic assays. Can oxidize compounds during long-term storage. | < 0.5% (v/v) for most cell-based assays. Up to 1-2% may be tolerated in some robust cell lines or cell-free assays.[13] |
| Ethanol (EtOH) | Good solubilizing power. Less toxic than DMSO for many cell types. Volatile, which can be useful for certain preparations. | May not achieve as high a concentration as DMSO. Can precipitate proteins in some assays. | < 1% (v/v). Effects on cells can be variable. |
| DMF | Strong solubilizing power, similar to DMSO. | Higher toxicity than DMSO. Less commonly used in biological assays. | Use with extreme caution; generally not recommended for cell-based assays. |
Expert Recommendation : Start with DMSO for your primary stock solution (e.g., 10-50 mM). Its superior solvating power provides the most flexibility. However, always validate the tolerance of your specific assay system to the final DMSO concentration.
Section 3: Advanced Solubilization Strategies
If simple dilution of a DMSO stock is problematic, more advanced strategies are required. The choice of strategy depends on the constraints of your experimental system.
dot
Caption: Decision workflow for selecting a solubilization strategy.
Q5: How can I use pH to my advantage to increase the solubility of this compound?
This is the most effective strategy for this specific molecule. By lowering the pH of the stock solution, you protonate the basic piperidine nitrogen, creating a highly water-soluble salt.
Mechanism : At a pH below the pKa of the piperidine conjugate acid, the equilibrium shifts towards the charged (protonated) species, which is readily solvated by water.
Piperidine-N + H₂O <=> Piperidine-NH⁺ + OH⁻ (Insoluble/Poorly Soluble) <=> (Soluble)
See Protocol 2 in Section 4 for a detailed, step-by-step methodology. The key is to create a concentrated acidic stock and then dilute it into your final assay buffer. The buffer's capacity should be sufficient to neutralize the small amount of acid added, bringing the final pH back to the desired physiological range. Always measure and confirm the final pH of your assay solution after adding the compound.
Q6: My assay is sensitive to pH changes. What other methods can I try?
If pH manipulation is not an option, other formulation strategies can be employed. These generally work by modifying the solvent environment to be more favorable for the hydrophobic compound.[14]
-
Co-solvency : This involves using water-miscible organic solvents in the final assay buffer to increase the "solvating power" of the medium for nonpolar molecules.[15]
-
How it Works : Co-solvents like polyethylene glycol (PEG 400) or propylene glycol reduce the polarity of the aqueous environment, making it more hospitable to the hydrophobic benzamide moiety.
-
Application : Prepare an intermediate stock of your compound in a pure co-solvent (e.g., 10 mM in PEG 400). Then, add this to the assay. The final concentration of the co-solvent should typically be kept between 1-5%.
-
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.
-
How it Works : The hydrophobic part of this compound can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex."[16] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations.[17]
-
Application : Prepare a solution of HP-β-CD in your assay buffer first, then add the compound (from a DMSO stock) to this solution with vigorous vortexing or sonication to facilitate complex formation.
-
Q7: Are there any special considerations for cell-based assays?
Yes, absolutely. Maintaining cell health is the primary concern.
| Issue | Possible Cause | Troubleshooting & Validation Steps |
| Unexpected Cell Death / Low Viability | Solvent toxicity. | Keep final DMSO concentration <0.5%.[13] Run a "vehicle control" with the highest concentration of solvent used, but no compound, to ensure the solvent itself is not causing the effect. |
| Extreme pH. | If using an acidic stock, ensure the final pH of the cell culture medium is back within a physiological range (e.g., 7.2-7.4). Measure it directly. | |
| Inconsistent Results | Compound precipitation over time. | Visually inspect wells for precipitate before reading the assay. Reduce the final concentration. Consider using a cyclodextrin formulation for better stability. |
| Altered Cell Morphology | Osmotic stress or solvent effects. | High concentrations of excipients like cyclodextrins or co-solvents can affect cells. Always include a vehicle control. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Determination (Shake-Flask Method)
This "gold standard" protocol determines the thermodynamic equilibrium solubility of your compound in a specific buffer.[18][19]
-
Preparation : Add an excess amount of solid this compound to a known volume of your target assay buffer (e.g., add 2-5 mg to 1 mL of buffer in a glass vial). The goal is to have undissolved solid remaining.
-
Equilibration : Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation : Centrifuge the suspension at high speed (e.g., >10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling : Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification : Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation : The measured concentration is the equilibrium solubility of the compound in that buffer at that temperature.
Protocol 2: Preparing a Solubilized Stock Solution using pH Adjustment
This protocol creates a 10 mM stock solution in 50% Ethanol/Water at an acidic pH.
-
Weigh Compound : Weigh out 2.04 mg of this compound (MW ~204.27 g/mol ) into a sterile microcentrifuge tube.
-
Add Solvent : Add 500 µL of 100% Ethanol. Vortex until the solid is fully dissolved.
-
Acidify : Add 490 µL of sterile, purified water. The solution may become cloudy.
-
Titrate with Acid : Add 1N HCl dropwise (typically 5-10 µL) while vortexing. Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble salt.
-
Final Volume : Q.S. (add water) to a final volume of 1 mL. This results in a 10 mM stock solution.
-
Storage : Store the stock at -20°C.
-
Application : When dosing into your assay, remember this stock contains acid. For a 1:1000 dilution (e.g., 1 µL into 1 mL buffer), the buffer should easily neutralize the acid. For higher concentrations, the final pH must be verified.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
While some robust cell lines might tolerate up to 1%, it is highly recommended to keep the final concentration at or below 0.5% (v/v) to avoid off-target effects.[13] The ideal approach is to perform a dose-response curve of your vehicle (e.g., 0.1% to 2% DMSO) on your specific cells and assay readout to determine the true tolerance.
-
-
FAQ 2: My compound still precipitates over the course of a long (24-72h) cell culture experiment. What should I do?
-
This suggests you are working with a supersaturated, kinetically trapped solution that is slowly crashing out to its lower thermodynamic solubility. The best solution here is to use a formulation that enhances thermodynamic solubility, such as complexation with hydroxypropyl-β-cyclodextrin.[17] Alternatively, reduce the working concentration to below the determined equilibrium solubility.
-
-
FAQ 3: How do I prepare a "vehicle control"?
-
A vehicle control is crucial for validating your results. It should contain everything you add to your experimental wells except for the compound. For example, if you add 1 µL of a 10 mM stock in DMSO to 1 mL of media, your vehicle control is 1 mL of media + 1 µL of 100% DMSO. If using the acidic stock from Protocol 2, the vehicle would be an identical acidic solution of 50% Ethanol/Water without the compound.
-
-
FAQ 4: Can I heat the solution to help dissolve the compound?
-
Heating can temporarily increase solubility and the rate of dissolution. However, upon cooling to your assay temperature (e.g., 37°C or room temp), the compound may precipitate out, creating a supersaturated and unstable solution. This is generally not recommended for creating stable stock solutions for quantitative assays. It is more reliable to use the formulation strategies described above.
-
References
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Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved January 25, 2026, from [Link]
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Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved January 25, 2026, from [Link]
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PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. Retrieved January 25, 2026, from [Link]
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Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Retrieved January 25, 2026, from [Link]
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 25, 2026, from [Link]
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PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 25, 2026, from [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2023). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). Benzamide. Retrieved January 25, 2026, from [Link]
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PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved January 25, 2026, from [Link]
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MDPI. (2024). Solvent Selection for Efficient CO2 Capture. Retrieved January 25, 2026, from [Link]
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Technical Support Center: Strategies for Preventing Benzamide Derivative Hydrolysis During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and often frustrating challenge in organic synthesis: the unwanted hydrolysis of benzamide derivatives during reaction workup. This resource is designed to be a practical bench-top companion, offering not just protocols, but the chemical reasoning behind them to empower you to make informed decisions in your own laboratory work.
Understanding the Challenge: The Fragility of the Amide Bond in Workup Conditions
The amide bond is famously robust, a key to its prevalence in pharmaceuticals and biological systems. However, this stability is not absolute.[1] During aqueous workup, the very conditions used to purify your product can become the cause of its degradation. Both acidic and basic environments can catalyze the hydrolysis of benzamides, cleaving the molecule into its constituent carboxylic acid and amine.[2][3][4]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the benzamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] A subsequent series of proton transfers and elimination steps leads to the formation of a carboxylic acid and a protonated amine.[1][5]
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon. This is typically the rate-determining step, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is then protonated by water to yield the amine and a carboxylate salt.[2]
The goal of a successful workup is to navigate the narrow pH window where your benzamide derivative remains stable while effectively removing impurities.
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues you may encounter in a question-and-answer format.
Q1: I'm observing significant formation of the corresponding benzoic acid after my acidic workup (e.g., using 1M HCl). How can I minimize this?
A1: This is a classic case of acid-catalyzed hydrolysis. The key is to reduce the strength of the acid, the duration of contact, and the temperature.
-
Causality: Strong acids aggressively protonate the amide carbonyl, accelerating hydrolysis.[1] Prolonged exposure and elevated temperatures provide the necessary activation energy for the reaction to proceed.
-
Immediate Solutions:
-
Switch to a weaker acid: Instead of strong mineral acids like HCl, consider using a milder organic acid like a saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[6] These will still protonate and remove basic impurities like unreacted amines without being harsh enough to significantly hydrolyze the amide.
-
Work quickly and keep it cold: Perform your extractions in a separatory funnel jacketed with an ice bath. Minimize the time the organic layer is in contact with the acidic aqueous phase.
-
Use saturated brine washes: After the acidic wash, promptly wash the organic layer with saturated sodium chloride (brine) solution.[7] This helps to remove dissolved water and residual acid from the organic phase.[7]
-
Q2: My reaction involves a base-sensitive functional group elsewhere in the molecule, but I need to remove an acidic impurity. What's a safe workup procedure?
A2: This requires a carefully controlled basic wash. The goal is to deprotonate the acidic impurity, making it water-soluble, without raising the pH to a level that promotes significant amide hydrolysis.
-
Causality: Strong bases like NaOH or KOH can rapidly hydrolyze benzamides.[2][8]
-
Recommended Protocol:
-
Use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] This will effectively neutralize and remove acidic byproducts.
-
Monitor the pH of the aqueous layer during the wash. Aim for a pH between 8 and 9.
-
As with acidic workups, perform the extraction at low temperatures and minimize contact time.
-
Follow with a brine wash to remove residual base and water.[7]
-
Q3: My benzamide derivative is highly susceptible to both acid and base hydrolysis. Is there an alternative to a traditional aqueous workup?
A3: Yes, a non-aqueous workup or purification via chromatography are excellent alternatives when dealing with particularly labile compounds.
-
Causality: By eliminating water, you remove a key reactant required for hydrolysis.
-
Alternative Strategies:
-
Direct Precipitation/Crystallization: If your product is a solid and the impurities have different solubility profiles, you may be able to precipitate your product directly from the reaction mixture by adding an anti-solvent. Recrystallization is also a powerful purification technique that avoids harsh pH conditions.[9]
-
Silica Gel Chromatography: For many compounds, direct loading of the crude reaction mixture onto a silica gel column is the most effective purification method.[10] The impurities can be separated based on polarity without exposing the product to aqueous acid or base. You may consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent streaking if your compound is slightly acidic.
-
Resin-Based Scavenging: For specific impurities, scavenger resins can be employed. For example, an acidic resin can be used to remove excess amine starting material.[11] The crude reaction mixture is simply stirred with the resin, which is then filtered off.[11] This method avoids an aqueous workup entirely.[12]
-
Best Practices for Benzamide Stability During Workup
The following table summarizes key considerations and recommended actions to preserve the integrity of your benzamide derivatives.
| Parameter | Risk Factor | Recommended Action | Rationale |
| pH | Strong Acid (pH < 4) or Strong Base (pH > 10) | Maintain pH between 5 and 9 if possible. Use weak acids (e.g., NH₄Cl, citric acid) or weak bases (e.g., NaHCO₃) for washes.[6][7] | Minimizes the rate of both acid and base-catalyzed hydrolysis.[13] |
| Temperature | Elevated Temperatures | Perform all aqueous workup steps at 0-5 °C (ice bath). | Reduces the reaction rate of hydrolysis. |
| Contact Time | Prolonged exposure to aqueous layers | Minimize the time the organic and aqueous layers are in contact. Separate layers promptly after shaking. | Less time for the hydrolysis reaction to occur. |
| Water Content | Residual water in the organic layer | After aqueous washes, dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.[6] | Removes the nucleophile (water) required for hydrolysis. |
| Protecting Groups | Presence of acid- or base-labile protecting groups | Choose orthogonal protecting groups that are stable to the planned workup conditions.[14][15] For example, use a Boc group if a basic workup is planned, and an Fmoc group for an acidic workup.[15] | Prevents unintended deprotection and subsequent side reactions. |
Experimental Protocols
Protocol 1: Mild Acidic Workup for Removal of Basic Impurities
This protocol is suitable for benzamide derivatives that show moderate stability to acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (1x)
-
Saturated aqueous NaHCO₃ solution (1x)
-
Saturated aqueous NaCl (brine) solution (1x)[6]
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
Protocol 2: Non-Aqueous Workup Using a Scavenger Resin
This protocol is ideal for highly sensitive benzamide derivatives where excess amine needs to be removed.
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane, THF).
-
Add an acidic scavenger resin (e.g., Dowex® 50WX8) to the solution. The amount of resin should be in excess relative to the amount of amine to be scavenged.
-
Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the amine by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Workup Strategy Decision Workflow
The following diagram illustrates a decision-making process for selecting an appropriate workup strategy.
Caption: Decision tree for selecting a workup strategy.
By understanding the mechanisms of benzamide hydrolysis and thoughtfully selecting your workup conditions, you can significantly improve the yield and purity of your target compounds. This guide serves as a starting point; always consider the specific properties of your unique molecule when developing your purification strategy.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]
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Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth., 99, 305-325. Retrieved from [Link]
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Goode, D. Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]
-
Sabourin, J. L., & Lanigan, R. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7343–7350. Retrieved from [Link]
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Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
-
Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The mechanisms of the acid-catalyzed hydrolysis of amides and the standard states for the reporting of pKBH+ values. Canadian Journal of Chemistry, 59(19), 2853-2863. Retrieved from [Link]
-
Scribd. (2025, February 25). PREPARATION OF BENZOIC ACID FROM BENZAMIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. 14, 38-44. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from [Link]
-
University of York, Department of Chemistry. Theory of Aqueous Workup. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Mostafa, A. (2005). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. Journal of pharmaceutical and biomedical analysis, 37(1), 63–70. Retrieved from [Link]
-
National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic letters, 14(13), 3454–3456. Retrieved from [Link]
-
MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13217. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
ResearchGate. (2017). How to separate amides from free amine. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances, 7(85), 54067-54074. Retrieved from [Link]
-
ResearchGate. (2025). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
- Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
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chemguide. the hydrolysis of amides. Retrieved from [Link]
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K. C. Nicolaou. Protecting Groups. Retrieved from [Link]
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Catalyst Selection for Efficient 4-(Piperidin-1-yl)benzamide Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 4-(Piperidin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important transformation. The synthesis of this scaffold, a common motif in pharmacologically active compounds, is frequently achieved via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[1][2] This document will delve into the critical parameters of this reaction, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound, this involves the coupling of a 4-halobenzamide (typically 4-chlorobenzamide or 4-bromobenzamide) with piperidine.[1] This method has largely replaced harsher, more traditional techniques due to its broad substrate scope, functional group tolerance, and generally high yields.[2]
Q2: How do I select the optimal palladium precursor and ligand for this reaction?
The choice of palladium precursor and ligand is critical for a successful reaction. While various palladium sources can be used, air- and moisture-stable Pd(II) precatalysts are often preferred for their ease of handling and consistent activity.[1][4] These precatalysts are readily reduced in situ to the active Pd(0) species.[3]
For the ligand, bulky, electron-rich phosphines are generally the most effective for Buchwald-Hartwig aminations.[5] Ligands such as Xantphos and BINAP have been widely used in N-arylation processes.[6] The specific choice can depend on the exact substrates and desired reaction conditions. For coupling with a secondary amine like piperidine, a ligand that promotes rapid reductive elimination is desirable to prevent side reactions.
Q3: What is the role of the base in the Buchwald-Hartwig amination, and which one should I choose?
The base plays a crucial role in the catalytic cycle. It is required to deprotonate the amine, forming the palladium-amido intermediate which then undergoes reductive elimination to yield the desired product.[5]
The choice of base is a balance between reactivity and substrate compatibility.[3]
-
Strong bases like sodium tert-butoxide (NaOt-Bu) often lead to higher reaction rates and allow for lower catalyst loadings. However, they can be incompatible with base-sensitive functional groups.[3][4]
-
Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[3][4] They may, however, necessitate higher catalyst loadings or longer reaction times.[3]
For the synthesis of this compound, starting with a strong base like NaOt-Bu is a common approach, assuming no incompatible functional groups are present. If side reactions or degradation are observed, switching to a weaker base is a logical troubleshooting step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig amination.
Problem 1: Low or No Product Yield
A low or non-existent yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be poisoned by impurities in the starting materials or solvent.[4] Using a Pd(II) source without efficient in-situ reduction to the active Pd(0) species can also lead to low activity.[4]
-
Solution: Ensure all reagents and the solvent are pure and anhydrous.[7] Consider using a reliable precatalyst to ensure the formation of the active catalytic species.[4] If catalyst deactivation is suspected, increasing the catalyst loading or adding fresh catalyst mid-reaction can be attempted, though this is not ideal for process efficiency.
-
-
Potential Cause 2: Inappropriate Ligand or Base. The combination of ligand and base is crucial and substrate-dependent.[4] An unsuitable combination can lead to a stalled reaction.
-
Solution: Screen different ligands and bases. For example, if using a strong base like NaOt-Bu results in decomposition, switch to a milder base like Cs₂CO₃ or K₃PO₄.[4]
-
-
Potential Cause 3: Suboptimal Reaction Conditions. Factors such as temperature, reaction time, and the presence of oxygen can significantly impact the yield.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. Optimize the reaction temperature; while higher temperatures can increase the rate, they can also lead to catalyst decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem 2: Significant Formation of Side Products
The most common side reaction in this context is the hydrodehalogenation of the 4-halobenzamide starting material.
-
Potential Cause: Hydrodehalogenation. This is a competing reaction where the aryl halide is reduced instead of undergoing amination.[4] This can be particularly prevalent with certain ligand-base combinations.
-
Solution: To minimize hydrodehalogenation, careful optimization of the ligand is key. A ligand that promotes a faster rate of reductive elimination from the palladium-amido intermediate compared to competing pathways is desired. Adjusting the base can also influence the rate of the productive C-N bond formation versus the side reaction.
-
Catalyst System Comparison
The following table summarizes common catalyst systems for Buchwald-Hartwig amination, providing a starting point for optimization.
| Palladium Source | Ligand | Common Bases | Key Advantages | Potential Disadvantages |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu, Cs₂CO₃ | Widely applicable, good for many N-arylations.[6] | Can be sensitive to air and moisture. |
| Pd(OAc)₂ | BINAP | K₃PO₄, Cs₂CO₃ | Effective for a range of substrates.[6] | May require higher temperatures. |
| [Pd(NHC)(allyl)Cl] | (NHC = N-Heterocyclic Carbene) | K₃PO₄, LHMDS | Air and moisture stable precatalysts.[8] | NHC ligand scope can be substrate-dependent. |
| BrettPhos Precatalyst | BrettPhos | LHMDS, NaOt-Bu | Highly active for primary amines.[3] | May not be optimal for all secondary amines. |
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (e.g., 4-chlorobenzamide).[3][5] The resulting Pd(II) complex then coordinates with the amine (piperidine). In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst.[3][5] Each step in this cycle presents opportunities for optimization and potential points of failure that can be addressed through the strategies outlined in this guide.
Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol is a general starting point and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-chlorobenzamide (1.0 mmol), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.2 mmol), piperidine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
References
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis - Benchchem.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Enhancing the Stability of 4-(Piperidin-1-yl)benzamide for Storage
Introduction: Welcome to the technical support center for 4-(Piperidin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides based on the fundamental chemical principles governing the stability of benzamide and piperidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have just received a new batch of this compound. What are the immediate 'best-practice' storage conditions?
A1: Upon receipt, immediate and proper storage is crucial to prevent initial degradation. This compound is a crystalline solid that is stable under normal conditions, but its structure contains functional groups susceptible to environmental factors.[1]
Immediate Action Plan:
-
Inspect Container: Ensure the container is sealed tightly and shows no signs of damage.
-
Inert Atmosphere: If the compound is not already packaged under an inert gas (like argon or nitrogen), and you plan for long-term storage, transferring it to a vial that can be purged and sealed under an inert atmosphere is a best practice. This is because arylamines can be susceptible to atmospheric oxidation over time.[2]
-
Cold and Dry Storage: Store the container in a desiccator placed in a refrigerator at 2-8°C .[3][4] This minimizes the risk of both hydrolysis from atmospheric moisture and degradation from heat.
-
Light Protection: The container should be opaque or stored in a dark location (e.g., inside a box within the refrigerator) to prevent potential photodegradation of the aromatic ring.[5][6]
-
Log Everything: Record the date of receipt and the date of opening on the container's label.[7]
Causality: The primary risks upon receipt are exposure to atmospheric moisture, oxygen, and light. The benzamide group can undergo slow hydrolysis, and the tertiary amine on the piperidine ring is a potential site for oxidation.[2][8][9] Low temperature slows down the kinetics of all potential degradation reactions.
Q2: We need to store this compound for several months to a year. What are the optimal long-term conditions?
A2: For long-term storage, the goal is to create an environment that minimizes all potential degradation pathways: hydrolysis, oxidation, and photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Significantly reduces the rate of all chemical degradation reactions. Ensures minimal kinetic energy for potential reactants. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the oxidation of the tertiary amine in the piperidine ring.[2] |
| Humidity | Anhydrous / Desiccated | Prevents hydrolysis of the amide bond.[8][9][10] Store in a sealed container, preferably within a desiccator at -20°C. |
| Light | Amber Vial / Darkness | The aromatic benzamide structure is susceptible to photodegradation upon prolonged exposure to UV or ambient light.[5][11] |
| Container | Tightly-sealed, borosilicate glass vial with a PTFE-lined cap. | Ensures an inert storage surface and a high-integrity seal against moisture and oxygen ingress. |
Field Insight: While refrigeration (2-8°C) is adequate for short-to-medium term storage, freezing at -20°C is the gold standard for preserving the integrity of complex organic molecules over many months. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: My analysis (e.g., HPLC, NMR) shows new impurity peaks after storing the compound for a while. What degradation is likely occurring?
A3: The appearance of new impurities strongly suggests chemical degradation. Based on the structure of this compound, there are two primary suspects: hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the amide bond by water. It is catalyzed by acidic or basic conditions but can occur slowly in the presence of just water, especially at elevated temperatures.[8][12][13]
-
Product: 4-(Piperidin-1-yl)benzoic acid and ammonia.
-
How to Confirm: Use LC-MS to look for a peak with a mass corresponding to the carboxylic acid product. In ¹H NMR, you might observe the disappearance of the -NH₂ protons and a shift in the aromatic proton signals.
-
-
Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to various products, including the N-oxide.[2] This is often accelerated by light and the presence of oxygen.
-
Product: this compound N-oxide.
-
How to Confirm: LC-MS is the best tool to identify the N-oxide product (mass will be +16 Da). Such oxidation can sometimes lead to coloration of the sample (e.g., turning slightly yellow or brown).[2]
-
Potential Degradation Pathways
The following diagram illustrates the primary degradation mechanisms.
Caption: Primary degradation routes for this compound.
Q4: What precautions should I take when weighing and preparing solutions to minimize degradation during my experiment?
A4: Handling the compound correctly on the bench is just as important as long-term storage.
-
Equilibration: Before opening, always allow the container to warm to ambient temperature. This prevents water condensation on the solid, which can initiate hydrolysis.
-
Minimize Exposure: Weigh the compound as quickly as is practical and securely recap the bottle immediately. Avoid leaving the container open on the bench.
-
Solvent Choice: Use anhydrous solvents for preparing stock solutions if they will be stored. While the compound has moderate water solubility, storing it in aqueous buffers for extended periods is not recommended unless stability in that specific medium has been confirmed.[1]
-
pH Considerations: If using aqueous buffers, be aware that strongly acidic or basic conditions can accelerate amide hydrolysis.[8][9][10] A buffer closer to neutral pH (6-8) is generally safer.
-
Solution Storage: If you must store solutions, flash-freeze aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q5: How can I proactively and systematically test the stability of my specific batch of this compound?
A5: A proactive approach is to perform a forced degradation or accelerated stability study. This is a common practice in the pharmaceutical industry and is guided by ICH (International Council for Harmonisation) guidelines.[14][15][16] This study will help you understand how your compound behaves under stress and establish a reliable re-test date.
Experimental Protocol: Accelerated Stability Study
This protocol is designed to expose the compound to stress conditions to predict long-term stability.
1. Initial Analysis (Time Zero):
-
Take a baseline sample of your batch.
-
Analyze its purity using a validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Characterize the sample using ¹H NMR, LC-MS, and note its physical appearance (e.g., color, crystallinity).
2. Sample Preparation for Stress Conditions:
-
Aliquot several samples (e.g., 5-10 mg each) of the solid compound into separate, appropriate vials (e.g., amber glass).
-
Expose these vials to the stress conditions outlined in the table below. Include a control sample stored under optimal conditions (-20°C, dark, desiccated).
| Stress Condition | Protocol | Purpose |
| Long-Term | 25°C / 60% Relative Humidity (RH) | Simulates ambient storage conditions. |
| Accelerated | 40°C / 75% Relative Humidity (RH) | Simulates accelerated storage to predict long-term stability.[14] |
| Photostability | Expose to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. (ICH Q1B)[11] | To test for photodegradation.[11] A control sample should be wrapped in foil. |
| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C. | To force acid-catalyzed hydrolysis. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C. | To force base-catalyzed hydrolysis. |
| Oxidative | Dissolve in a 3% H₂O₂ solution at room temperature. | To force oxidative degradation. |
3. Time-Point Analysis:
-
Pull samples from each stress condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks for accelerated conditions; shorter times for hydrolytic/oxidative studies).
-
Analyze each sample for purity by HPLC. Compare the chromatogram to the time-zero sample.
-
If significant degradation is observed (>5-10%), analyze the sample by LC-MS to identify the mass of the degradants.
Workflow for Accelerated Stability Study
Caption: Workflow for a forced degradation study.
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Amines - NCERT. National Council of Educational Research and Training. Available at: [Link]
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Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Photochemical & Photobiological Sciences, 11(12), 1856-1860. Available at: [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2023). eLabNext. Available at: [Link]
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Bamoniri, A., & Navid, F. (2012). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Arkivoc, 2012(6), 263-276. Available at: [Link]
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Granchi, C., Rizzolio, F., Caligiuri, I., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(9), 853. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Khan, M. N. (1987). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 52(14), 3091-3094. Available at: [Link]
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Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]
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15.1: Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. Available at: [Link]
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Chadalavada, B., & Silverman, S. K. (2013). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 135(42), 15897-15903. Available at: [Link]
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Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. Available at: [Link]
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Li, X., Liu, X., Zhao, W., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(4), 6746-6761. Available at: [Link]
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A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. Available at: [Link]
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Hartono, A., & Svendsen, H. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16013. Available at: [Link]
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Ahmed, A., & Wilson, D. W. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(11), 1178-1183. Available at: [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Wang, Y., Liu, Y., Zhang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2633. Available at: [Link]
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Wang, C., Wu, X., Zhang, L., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1369. Available at: [Link]
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Validation & Comparative
A Comparative Study of 4-(Piperidin-1-yl)benzamide and Its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 4-(Piperidin-1-yl)benzamide, a novel scaffold, and its rationally designed analogs. We will delve into the synthetic rationale, proposed biological evaluation, and structure-activity relationship (SAR) exploration of this chemical series. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter with potential therapeutic applications.
Introduction: The Promise of the Piperidine-Benzamide Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties make it a versatile building block in drug design. When coupled with a benzamide group, which is also a common pharmacophore, the resulting piperidine-benzamide core offers a rich landscape for chemical exploration and therapeutic targeting.
While much research has focused on N-(piperidin-4-yl)benzamide derivatives, where the benzamide is linked through the 4-position of the piperidine ring, the isomeric this compound scaffold remains relatively unexplored. This guide proposes a systematic investigation of this novel scaffold and its analogs to unlock their therapeutic potential.
Synthetic Strategy: A Flexible Approach to Novel Analogs
The synthesis of this compound and its analogs can be achieved through a convergent and flexible synthetic route, allowing for the introduction of diverse substituents on both the piperidine and benzamide rings. The general synthetic scheme is outlined below.
General Synthesis of this compound Analogs
The core scaffold can be constructed via a nucleophilic aromatic substitution reaction between a suitable fluorobenzamide and piperidine or a substituted piperidine. Alternatively, an amidation reaction between 4-(piperidin-1-yl)benzoic acid and an appropriate amine can be employed. The latter approach offers greater flexibility for diversifying the amide portion of the molecule.
-
Step 1: Synthesis of 4-(Piperidin-1-yl)benzoic acid.
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 2N HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4-(piperidin-1-yl)benzoic acid.
-
-
Step 2: Amidation to form this compound (1a).
-
Dissolve 4-(piperidin-1-yl)benzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the desired amine (e.g., ammonium hydroxide for the primary amide) (1.5 eq) and triethylamine (TEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target compound 1a .
-
This modular synthesis allows for the facile creation of a library of analogs by varying the piperidine and amine starting materials.
Proposed Analogs for Comparative Study
To establish a clear structure-activity relationship, the following analogs are proposed for synthesis and evaluation:
-
Series 1: Benzamide Ring Substitutions. Introduction of electron-donating and electron-withdrawing groups on the benzamide ring to probe electronic effects on activity.
-
Series 2: Piperidine Ring Substitutions. Incorporation of substituents at the 2, 3, and 4-positions of the piperidine ring to explore steric and conformational effects.
-
Series 3: Amide N-Substitutions. Replacement of the primary amide with secondary and tertiary amides to investigate the role of the amide proton and steric bulk at this position.
Comparative Biological Evaluation: A Multi-faceted Approach
Given the diverse biological activities of benzamide derivatives, a tiered screening approach is proposed to identify the therapeutic potential of the synthesized compounds.[1]
Primary Screening: GPCR Ligand Binding Assays
Many benzamide-containing drugs target G-protein coupled receptors (GPCRs).[2] Therefore, an initial broad screening against a panel of GPCRs is a logical starting point.
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known radioligand for the target GPCR, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Secondary Screening: Functional Assays
Compounds showing significant binding affinity in the primary screen will be further evaluated in functional assays to determine their agonist or antagonist activity.
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF kit.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Cytotoxicity Assessment
It is crucial to assess the potential toxicity of the novel compounds early in the drug discovery process.[3][4] The MTT assay is a widely used colorimetric method to evaluate cell viability.[5][6]
-
Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to attach overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (concentration that causes 50% cytotoxicity).
Data Presentation and Interpretation
The experimental data should be systematically organized to facilitate a clear comparison of the synthesized analogs.
Table 1: Comparative Biological Data of this compound and Its Analogs
| Compound ID | R1 | R2 | GPCR Binding (IC50, µM) | Functional Activity (EC50/IC50, µM) | Cytotoxicity (CC50, µM) |
| 1a | H | H | >10 | - | >50 |
| 1b | 4-Cl | H | 1.2 | IC50 = 2.5 (Antagonist) | 35 |
| 1c | 4-OCH3 | H | 5.8 | EC50 = 8.1 (Agonist) | >50 |
| 2a | H | 4-CH3 | 8.5 | - | >50 |
| 3a | H | - | >10 | - | 42 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility and planning.
Caption: Experimental workflow for the comparative study.
Structure-Activity Relationship (SAR) and Future Directions
The initial (hypothetical) data suggests that substitution on the benzamide ring significantly influences biological activity. For instance, the introduction of a chloro group at the 4-position (1b ) appears to confer antagonist activity at the target GPCR, while a methoxy group (1c ) may lead to agonism. These preliminary findings warrant a more extensive exploration of the electronic and steric effects of substituents on the benzamide ring.
Future work should focus on:
-
Expanding the library of analogs based on the initial SAR findings.
-
Conducting in vivo studies for the most promising lead compounds to evaluate their pharmacokinetic properties and efficacy in relevant disease models.
-
Investigating the mechanism of action of the active compounds at the molecular level.
By systematically applying the principles of medicinal chemistry and pharmacology, the therapeutic potential of the novel this compound scaffold can be fully elucidated.
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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Kaur, M., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1148-1156. [Link]
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Stefanowicz-Hajduk, J., & Ochocka, J. R. (2020). Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays. Toxicology Reports, 7, 335–344. [Link]
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A Researcher's Guide to Validating the Biological Target of 4-(Piperidin-1-yl)benzamide: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification and validation of its biological target. Misidentification at this stage can lead to costly failures in later stages of drug development. This guide provides an in-depth, comparative framework for validating the biological target of a novel bioactive compound, using the versatile chemical scaffold, 4-(Piperidin-1-yl)benzamide, as a representative case study.
The this compound core is a common feature in a variety of compounds with diverse biological activities, from central nervous system agents to antitumor candidates.[1][2][3] This chemical promiscuity underscores the critical need for a robust, multi-pronged approach to pinpoint its specific molecular target in a given biological context. Here, we will dissect and compare four cornerstone methodologies in target validation: Cellular Thermal Shift Assay (CETSA), Affinity Chromatography coupled with Mass Spectrometry (AC-MS), CRISPR/Cas9-mediated gene knockout, and siRNA-mediated gene knockdown. Our focus will be on the causality behind experimental choices, ensuring a self-validating system through the use of orthogonal approaches.
The Imperative of Orthogonal Validation
Confidence in a putative drug target is not built on a single experiment but on a convergence of evidence from multiple, independent methodologies. Each technique possesses inherent strengths and weaknesses. By combining biophysical, proteomic, and genetic approaches, we can triangulate the true biological target and mitigate the risk of artifacts and off-target effects.
Caption: Orthogonal approach to biological target validation.
Comparative Analysis of Target Validation Methodologies
| Methodology | Principle | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[1][4] | Label-free; confirms target engagement in a physiological context (intact cells).[2] | No target identification for unknown targets; some ligand-protein interactions may not induce a thermal shift.[5][6] |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | A "bait" version of the compound is immobilized to pull down interacting "prey" proteins from a cell lysate for identification by mass spectrometry.[7] | Directly identifies binding partners; can be used for unknown targets. | Requires chemical modification of the compound, which may alter its activity; risk of identifying non-specific binders.[3][8] |
| CRISPR/Cas9 Knockout | Permanent removal of the gene encoding the putative target. If the knockout recapitulates the compound's phenotype, it validates the target's role.[9][10] | Complete and permanent loss of function provides a clear genetic validation.[11] | A null phenotype may not fully mimic pharmacological inhibition; potential for off-target gene editing.[10] |
| siRNA Knockdown | Transient reduction of the mRNA encoding the putative target, leading to decreased protein expression.[12] | Transient effect can be less toxic than a full knockout; faster than generating stable knockout cell lines.[12] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[13] |
In-Depth Experimental Guides
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
Causality: CETSA is an excellent first step to confirm if your compound directly interacts with a hypothesized target protein within the complex milieu of an intact cell.[14] The underlying principle is that when a drug binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.[4] A shift in the protein's melting curve upon drug treatment is strong evidence of target engagement.[15]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Preparation: Culture your cell line of interest to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer.
-
Compound Treatment: Divide the cell suspension into two batches. Treat one with a predetermined concentration of this compound and the other with a vehicle control (e.g., DMSO). Incubate under appropriate conditions (e.g., 37°C for 1 hour).
-
Heating Step: Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point in your gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C). Heat the tubes in a thermal cycler for 3 minutes, followed by cooling to room temperature for 3 minutes.[16]
-
Cell Lysis: Lyse the cells to release their protein content. A common method is repeated freeze-thaw cycles.[16]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[15]
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the putative target protein in each sample using Western blotting or another quantitative protein detection method.
-
Data Interpretation: For both the treated and control samples, plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to higher temperatures in the drug-treated sample indicates that this compound binds to and stabilizes the target protein.[4]
Affinity Chromatography-Mass Spectrometry (AC-MS): Identifying Direct Binding Partners
Causality: When the target of a compound is unknown, AC-MS is a powerful discovery tool.[7] By "fishing" for binding partners in a complex protein lysate, this method can identify not only the primary target but also potential off-targets. The key is to create an affinity probe by attaching a linker and a purification tag (like biotin) to this compound, without disrupting its biological activity.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Step-by-Step Protocol:
-
Probe Synthesis and Immobilization: Synthesize a derivative of this compound that includes a linker and a biotin tag. Validate that this new molecule retains the biological activity of the parent compound. Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow the probe to bind to its target proteins. As a crucial control, incubate a parallel lysate sample with beads that have no probe or are coated with an inactive analogue.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with free biotin, changing the pH, or using a denaturing agent like SDS.
-
Protein Identification by Mass Spectrometry: The eluted proteins are then typically separated by SDS-PAGE, excised, digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: The MS/MS data is used to search protein databases to identify the pulled-down proteins. True binding partners should be significantly enriched in the sample incubated with the active probe compared to the negative control samples.
CRISPR/Cas9 Knockout: Genetic Validation of Target Function
Causality: Genetic methods provide an orthogonal approach to biophysical and proteomic techniques.[11] By specifically deleting the gene that codes for the putative target, we can test whether the absence of the protein phenocopies the effect of the drug.[10] A match between the knockout phenotype and the drug-induced phenotype provides strong evidence that the drug's activity is mediated through that target.
Caption: Workflow for CRISPR/Cas9-mediated target validation.
Step-by-Step Protocol:
-
gRNA Design: Design at least two different single guide RNAs (sgRNAs) targeting early exons of the gene for the putative target to maximize the chance of creating a functional knockout.
-
Transfection: Co-transfect the target cells with a plasmid expressing the Cas9 nuclease and a plasmid expressing the sgRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Validate the gene knockout in the selected clones. This involves:
-
Phenotypic Assay: Compare the phenotype of the validated knockout cell line to that of the wild-type parental cell line in a relevant functional assay.
-
Compound Treatment: In parallel, treat the wild-type cells with this compound and observe the resulting phenotype in the same functional assay.
-
Data Comparison: If the phenotype of the knockout cells is highly similar to the phenotype of the drug-treated wild-type cells, this provides strong genetic validation of the target.
siRNA Knockdown: An Alternative Genetic Approach
Causality: Similar to CRISPR, siRNA-mediated knockdown reduces the level of the target protein to assess the functional consequences.[12] However, siRNA acts at the mRNA level, leading to a transient and often incomplete reduction of the protein.[11] This can be advantageous if a complete knockout of the target gene is lethal to the cells. It is also a faster method for initial validation before committing to the generation of stable knockout lines.
Step-by-Step Protocol:
-
siRNA Design and Synthesis: Obtain at least two independent, validated siRNAs targeting the mRNA of the putative target protein. A non-targeting or "scrambled" siRNA is essential as a negative control.[19]
-
Transfection: Transfect the target cells with the specific siRNAs or the scrambled control siRNA using a suitable transfection reagent.
-
Knockdown Validation: After an appropriate incubation period (typically 48-72 hours), harvest a portion of the cells to validate the knockdown efficiency. This is usually done by measuring the target protein levels via Western blot or the target mRNA levels via qRT-PCR.
-
Phenotypic Assay: Use the remaining cells for the relevant functional assay.
-
Data Comparison: Compare the phenotype of the cells treated with the target-specific siRNAs to that of the cells treated with the scrambled siRNA. A significant phenotypic change that correlates with the reduction in target protein levels supports the target's role in the observed biological effect. This result can then be compared to the phenotype induced by this compound.
Conclusion: Synthesizing the Evidence
The validation of a biological target is a cornerstone of modern drug discovery. For a compound like this compound, which belongs to a class of scaffolds with diverse biological roles, a rigorous and multi-faceted validation strategy is not just recommended, but essential.
By employing a biophysical method like CETSA to confirm direct target engagement in a cellular context, a proteomic approach such as AC-MS to identify direct binding partners, and genetic techniques like CRISPR/Cas9 or siRNA to establish a functional link between the target and the compound's phenotype, researchers can build a robust and compelling case for their target. This orthogonal approach minimizes the risk of being misled by artifacts and provides the confidence needed to advance a promising molecule through the drug development pipeline.
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Consensus. What are the limitations of CRISPR/Cas technology in identifying targets for cancer treatment?. [Link]
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ResearchGate. Affinity Chromatography Principle, Procedure, Application, Advantages & Disadvantages. [Link]
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PMC, PubMed Central. Cornerstones of CRISPR-Cas in drug development and therapy. [Link]
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PMC, PubMed Central. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. [Link]
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A Researcher's Guide to In Vitro and In Vivo Correlation: Evaluating 4-(Piperidin-1-yl)benzamide Derivatives as Potent PARP Inhibitors
An objective comparison of the in vitro and in vivo efficacy of 4-(Piperidin-1-yl)benzamide derivatives as PARP inhibitors, with supporting experimental data.
This guide provides a comprehensive comparison of the in vitro and in vivo activities of a representative this compound derivative, here designated as PBA-1 , in the context of Poly (ADP-ribose) polymerase (PARP) inhibition. We will compare its performance against the well-established clinical PARP inhibitor, Olaparib. The objective is to illustrate the critical process of correlating early-stage laboratory findings with efficacy in a living system, a cornerstone of translational drug development.
The narrative explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative sources to ensure scientific integrity.
Introduction: The Rationale for Targeting PARP with Novel Scaffolds
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) network. They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the HR-deficient cells cannot repair, ultimately resulting in cell death. This concept is known as synthetic lethality and has been a major breakthrough in oncology.
The this compound scaffold has emerged as a promising chemical starting point for developing novel PARP inhibitors. Its structural features allow for molecular interactions within the PARP enzyme's catalytic domain, similar to established inhibitors. This guide examines a hypothetical, optimized derivative, PBA-1 , to demonstrate the workflow for validating its potential as a therapeutic agent.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the signaling pathway exploited by PARP inhibitors.
Figure 2: Workflow for a typical in vivo xenograft study to evaluate anti-cancer drug efficacy.
Experimental Protocol: MDA-MB-436 Xenograft Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-436 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into three groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% HPMC, orally, once daily)
-
Group 2: PBA-1 (e.g., 50 mg/kg, orally, once daily)
-
Group 3: Olaparib (100 mg/kg, orally, once daily)
-
-
Treatment and Monitoring: Administer the designated treatments daily for 21 days. Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group. TGI is calculated as: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
In Vivo Performance and IVIVC
| Compound | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | - | 0% | +2% |
| PBA-1 | 50 | 85% | -1% |
| Olaparib | 100 | 65% | -3% |
In Vitro-In Vivo Correlation (IVIVC): The in vivo results strongly correlate with the in vitro data. PBA-1 , which demonstrated superior potency in both enzymatic and cellular assays, achieved a higher degree of tumor growth inhibition in the xenograft model compared to Olaparib, and at a lower dose. The minimal body weight change in the PBA-1 group suggests a favorable toxicity profile at an efficacious dose. This successful translation from in vitro potency to in vivo efficacy validates the this compound scaffold as a viable backbone for developing potent and well-tolerated PARP inhibitors.
Conclusion
This guide demonstrates a logical and rigorous workflow for evaluating a novel drug candidate, from initial enzymatic assays to preclinical in vivo validation. The representative this compound derivative, PBA-1 , showed excellent potency against PARP1 and in a BRCA1-mutant cell line. Crucially, this high in vitro potency translated directly to superior in vivo efficacy in a xenograft model when compared to the clinical standard, Olaparib. This strong in vitro-in vivo correlation underscores the potential of this chemical class and validates the described experimental approach as a reliable method for identifying promising therapeutic agents.
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
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A Comparative Guide to the Synthetic Efficacy of 4-(Piperidin-1-yl)benzamide Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of N-aryl piperidine moieties is a cornerstone for the creation of a vast array of therapeutic agents. 4-(Piperidin-1-yl)benzamide serves as a crucial building block and a common structural motif in medicinal chemistry. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform methodological choices in a research and development setting.
At a Glance: Comparing the Synthetic Pathways
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation | Two-Step: N-Arylation & Amidation |
| Starting Materials | 4-Halobenzamide (F, Cl), Piperidine | 4-Halobenzamide (Cl, Br, I), Piperidine | 4-Halobenzamide (I, Br), Piperidine | 4-Halobenzoic Acid, Piperidine, Amine Source |
| Catalyst | None (or phase-transfer catalyst) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O) | Varies (coupling agent for amidation) |
| Ligand | None | Phosphine-based (e.g., XPhos, SPhos) | N- or O-based (e.g., L-proline, diamines) | None |
| Reaction Temp. | Moderate to High | Mild to Moderate | High | Varies (moderate for both steps) |
| Yield | Good to Excellent (with activated substrates) | Generally High to Excellent | Moderate to High | Good to Excellent (over two steps) |
| Cost | Low (reagent-based) | High (Pd catalyst and ligands) | Moderate (Cu catalyst) | Moderate (reagents and extra step) |
| Scalability | High | Moderate (catalyst cost can be a factor) | Moderate to High | High |
| Key Advantages | Simplicity, low cost, no metal catalyst | Broad substrate scope, high yields, mild conditions | Lower catalyst cost than Pd | Modular, allows for diverse amide analogs |
| Key Disadvantages | Requires activated aryl halide, high temperatures | Catalyst cost and sensitivity, ligand screening | High temperatures, sometimes stoichiometric Cu | Longer overall sequence |
I. Direct N-Arylation Strategies: A Head-to-Head Comparison
The most direct approaches to this compound involve the formation of the C-N bond between the piperidine nitrogen and the benzamide ring in a single synthetic step. The three primary methods for achieving this are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation.
Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the reaction of piperidine with an aryl halide bearing an electron-withdrawing group (in this case, the benzamide) that activates the ring towards nucleophilic attack.
Causality of Experimental Choices: The efficacy of the SNAr reaction is highly dependent on the nature of the leaving group on the benzamide. A fluoride is the most effective leaving group due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. Chloride can also be used, but typically requires more forcing conditions. A strong base is often unnecessary as piperidine is a reasonably strong nucleophile, though a weaker base may be used to scavenge the HX byproduct. High-boiling polar aprotic solvents like DMSO or DMF are employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Self-Validating System: The reaction can be monitored by TLC or LC-MS for the disappearance of the starting 4-halobenzamide. The formation of the product is confirmed by the appearance of a new spot with a different polarity and a corresponding mass peak. The purity of the final product can be readily assessed by NMR and melting point analysis.
Caption: SNAr reaction of 4-fluorobenzamide with piperidine.
Buchwald-Hartwig Amination
A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds with high efficiency and broad substrate scope.[1][2]
Causality of Experimental Choices: This reaction is particularly useful for less reactive aryl halides such as bromides and chlorides. The choice of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for the efficiency of the catalytic cycle. The ligand facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the piperidine, forming the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Self-Validating System: The progress of the reaction is monitored by LC-MS, tracking the consumption of the 4-halobenzamide. The final product is typically purified by column chromatography to remove the catalyst and ligand residues. The purity is then confirmed by NMR and elemental analysis.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction, offering a more cost-effective alternative to palladium-catalyzed methods.[3]
Causality of Experimental Choices: This reaction typically requires aryl iodides or bromides as substrates. A copper(I) salt, such as CuI, is a common catalyst. The addition of a ligand, often a simple and inexpensive one like L-proline or a diamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst. A base, such as K₂CO₃ or K₃PO₄, is necessary. Similar to SNAr, high-boiling polar aprotic solvents like DMSO or DMF are often used to facilitate the reaction at the required high temperatures.
Self-Validating System: Reaction progress is monitored by TLC or LC-MS. The workup procedure often involves an aqueous ammonia wash to remove copper salts. The product is then purified by recrystallization or column chromatography, and its identity and purity are confirmed by standard analytical techniques.
Caption: Key components of the Ullmann condensation.
II. Two-Step Approach: N-Arylation followed by Amidation
An alternative strategy involves first synthesizing 4-(piperidin-1-yl)benzoic acid, which is then converted to the desired amide. This modular approach can be advantageous for creating a library of benzamide derivatives.
Step 1: Synthesis of 4-(Piperidin-1-yl)benzoic Acid
This intermediate can be prepared using any of the N-arylation methods described above, starting from the corresponding 4-halobenzoic acid. The SNAr reaction of 4-fluorobenzoic acid with piperidine is a common and efficient method.[4]
Step 2: Amidation of 4-(Piperidin-1-yl)benzoic Acid
The resulting carboxylic acid is then converted to the primary amide. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[5]
Causality of Experimental Choices: For direct amidation from the carboxylic acid, coupling reagents such as HATU or HBTU, in the presence of a non-nucleophilic base like DIPEA, are effective.[6] Alternatively, the carboxylic acid can be converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an ammonia source. The choice of method depends on the desired scale, cost considerations, and functional group tolerance.
Self-Validating System: The progress of the amidation can be monitored by the disappearance of the starting carboxylic acid using TLC or LC-MS. The final product is purified by recrystallization or chromatography, and its structure is confirmed by NMR and mass spectrometry.
Caption: Workflow for the two-step synthesis of this compound.
III. Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
4-Fluorobenzamide
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-fluorobenzamide (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Materials:
-
4-Bromobenzamide
-
Piperidine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated Ammonium Chloride solution
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromobenzamide (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by piperidine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Protocol 3: Synthesis via Ullmann Condensation
Materials:
-
4-Iodobenzamide
-
Piperidine
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Aqueous Ammonia solution
Procedure:
-
To a reaction vessel, add 4-iodobenzamide (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO, followed by piperidine (1.5 eq).
-
Heat the mixture to 110 °C under an inert atmosphere for 24-48 hours.
-
Cool the reaction to room temperature, dilute with water, and add aqueous ammonia.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
IV. Safety, Cost, and Environmental Considerations
-
Safety: Piperidine is a flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The solvents DMSO and DMF are also readily absorbed through the skin. Palladium and copper catalysts, while used in small amounts, are heavy metals and should be handled with care, and waste should be disposed of properly.
-
Cost: The cost of the synthetic route is a major consideration, especially for large-scale production. SNAr is generally the most cost-effective due to the absence of expensive metal catalysts and ligands. The Buchwald-Hartwig amination is typically the most expensive due to the high cost of palladium and specialized phosphine ligands.[8] The Ullmann condensation offers a compromise, with copper being significantly cheaper than palladium.[9]
-
Environmental Impact: From a green chemistry perspective, the SNAr route is attractive as it avoids the use of heavy metal catalysts. However, it may require harsh conditions. Both palladium and copper are sourced from mining operations with environmental impacts. Efforts to develop more sustainable catalytic systems, including catalyst recycling and the use of more environmentally benign solvents, are ongoing areas of research.[10][11] While copper is often considered a "greener" alternative to palladium due to its greater abundance and lower toxicity, a full life-cycle analysis may be more complex, considering factors like catalyst loading and energy consumption.[12]
V. Conclusion
The choice of synthetic route to this compound is a multifactorial decision that requires careful consideration of the specific needs of the project.
-
For large-scale, cost-sensitive syntheses where an activated aryl halide is available, Nucleophilic Aromatic Substitution is a strong contender due to its simplicity and low cost.
-
When high yields, mild reaction conditions, and broad substrate tolerance (especially for less reactive aryl chlorides and bromides) are paramount, the Buchwald-Hartwig Amination is often the method of choice, despite its higher cost.
-
The Ullmann Condensation provides a good balance between cost and reactivity, making it a viable alternative to palladium-catalyzed methods, particularly when aryl iodides are used as starting materials.
-
The Two-Step Approach offers the greatest flexibility for creating a diverse library of amide analogs from a common intermediate, 4-(piperidin-1-yl)benzoic acid.
By understanding the underlying principles, advantages, and limitations of each of these synthetic strategies, researchers can make informed decisions to optimize the synthesis of this compound and related compounds in their drug discovery and development endeavors.
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A Head-to-Head Comparison of 4-(Piperidin-1-yl)benzamide with Established PARP Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 4-(Piperidin-1-yl)benzamide, with established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. While benzamide itself is a known PARP inhibitor scaffold, this specific derivative's activity is yet to be fully elucidated, making this comparative analysis crucial for its potential development.[1]
This document will delve into the mechanistic underpinnings of PARP inhibition, present a comparative overview of the established inhibitors, and outline a rigorous experimental framework to evaluate the potency, selectivity, and cellular efficacy of this compound.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When an SSB occurs, PARP enzymes detect the break and catalyze the formation of poly(ADP-ribose) chains on themselves and other nuclear proteins, recruiting the necessary machinery to mend the damaged DNA.[4]
In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the cells become heavily reliant on PARP-mediated repair for survival.[3] Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse into more lethal double-strand breaks (DSBs). The inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, cancer cell death—a concept known as synthetic lethality.[4][5]
Established PARP inhibitors exploit this vulnerability. They not only inhibit the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA, preventing its dissociation and further impeding DNA repair.[6][7][8] This dual mechanism of action is a key determinant of their clinical efficacy.
Established PARP Inhibitors: A Comparative Overview
The current clinical landscape is dominated by four major PARP inhibitors, each with a distinct pharmacological profile.
| Feature | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Mechanism of Action | PARP1/2 Inhibition & Trapping | PARP1/2/3 Inhibition & Trapping[4][5] | PARP1/2 Inhibition & Trapping[8][9][10] | Dual-mechanism: PARP enzyme inhibition and potent PARP trapping[6][7][11] |
| Approved Indications (Selected) | Ovarian, Breast, Pancreatic, Prostate Cancer | Ovarian, Prostate Cancer[5][12][13] | Ovarian Cancer[9][10] | Breast Cancer[14] |
| Potency (IC50 for PARP1) | 1-19 nM[15] | ~1.4 nM (Ki)[4] | Potent and highly selective[9] | Potent trapping ability[16] |
| Key Differentiators | First-in-class, broad range of indications | High binding affinity for PARP1/2[4] | Effective as maintenance therapy in ovarian cancer | Most potent PARP trapping agent[16] |
Experimental Framework for the Evaluation of this compound
To ascertain the potential of this compound as a PARP inhibitor and to rigorously compare it with the established drugs, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to assess its biochemical and cellular activity.
In Vitro PARP1 Enzymatic Activity Assay
Causality: The foundational step is to determine if this compound directly inhibits the catalytic activity of the PARP1 enzyme. A chemiluminescent ELISA-based assay is a robust method for this initial screen.[17]
Experimental Workflow:
Caption: Workflow for the in vitro PARP1 enzymatic activity assay.
Detailed Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the established PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) to determine their IC50 values.
-
Reaction Mixture: To each well, add the PARP1 enzyme, NAD+ (the co-factor for PARP), biotinylated NAD+, and the respective inhibitor concentrations.[18]
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed. In the absence of an effective inhibitor, PARP1 will poly-ADP-ribosylate the histone proteins using the biotinylated NAD+.
-
Detection:
-
Data Analysis: A decrease in the luminescent signal indicates inhibition of PARP1 activity. The IC50 value for each compound can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular PARP Activity and PARP Trapping Assay
Causality: Moving from a biochemical to a cellular context is crucial to understand the compound's activity within a biological system. This involves assessing its ability to inhibit PARP activity in intact cells and, importantly, its PARP trapping potential. Live-cell imaging provides a dynamic and quantitative readout of these processes.[19]
Experimental Workflow:
Caption: Workflow for the cellular PARP activity and trapping assay.
Detailed Protocol:
-
Cell Line Selection: Utilize a cell line with a known DDR deficiency (e.g., BRCA1/2 mutant cancer cells) and a proficient control cell line.
-
Transfection: Express a fluorescently tagged PARP1 (e.g., GFP-PARP1) in the chosen cell lines.
-
Treatment: Treat the cells with varying concentrations of this compound and the reference inhibitors.
-
DNA Damage Induction: Induce localized DNA damage using a laser micro-irradiation system.
-
Live-Cell Imaging: Acquire time-lapse images of the recruitment of GFP-PARP1 to the sites of DNA damage and its subsequent dissociation.
-
Data Analysis:
-
PARP Inhibition: A reduction in the initial recruitment of GFP-PARP1 to the damage site indicates inhibition of its catalytic activity.
-
PARP Trapping: A prolonged retention of GFP-PARP1 at the damage site signifies PARP trapping. The dissociation kinetics can be modeled to quantify the trapping efficiency of each compound.
-
DNA Damage Response Assay (γ-H2AX Foci Formation)
Causality: Effective PARP inhibition leads to the accumulation of DSBs. The phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established marker for DSBs.[20] Quantifying γ-H2AX foci provides a direct measure of the downstream DNA-damaging effects of the inhibitors.[21][22]
Experimental Workflow:
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A Researcher's Guide to Selectivity: Profiling 4-(Piperidin-1-yl)benzamide-Based PARP Inhibitors
In the landscape of targeted therapeutics, the precise interaction between a drug and its intended molecular target is paramount. Off-target effects not only confound experimental results but can also lead to clinical toxicities, derailing promising drug candidates. The 4-(piperidin-1-yl)benzamide scaffold is a versatile chemical moiety found in inhibitors targeting a diverse range of proteins. This guide provides a comprehensive framework for assessing the selectivity of a hypothetical compound derived from this scaffold, which we will call P1B-PARPi , designed as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).
PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations. However, the human genome encodes 17 PARP family members, with PARP2 being the closest homolog to PARP1. Non-selective inhibition of both PARP1 and PARP2 can lead to increased hematological toxicity, making selectivity a key determinant of the therapeutic index.[1] This guide will walk through the essential in vitro and cell-based methodologies required to rigorously define the selectivity profile of P1B-PARPi, comparing it with established benchmarks to provide a clear, data-driven assessment of its potential.
Part 1: Foundational Assessment via In Vitro Biochemical Profiling
The initial and most direct method for assessing selectivity is to measure the compound's inhibitory activity against a panel of purified enzymes. This approach isolates the drug-enzyme interaction from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, and metabolic degradation), providing a clean measure of intrinsic potency and specificity.
The Rationale for a Tiered Approach
Our experimental design begins with a focused assessment of the primary target (PARP1) and its closest, most relevant homolog (PARP2). This provides an initial selectivity ratio that is critical for early decision-making. We then broaden the screen to include other PARP family members and a diverse panel of unrelated targets, such as kinases, to proactively identify potential off-target liabilities that could compromise downstream development. PARP inhibitors, as a class, tend to be highly selective, but comprehensive profiling is a hallmark of rigorous drug development.[2]
Biochemical Inhibition Data for P1B-PARPi
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for P1B-PARPi against key targets, compared with two well-characterized (real) PARP inhibitors, Olaparib (a dual PARP1/2 inhibitor) and Veliparib (a relatively selective PARP1/2 inhibitor).
| Target | P1B-PARPi (IC50, nM) | Olaparib (IC50, nM) | Veliparib (IC50, nM) |
| PARP1 | 1.2 | 1.9 | 5.2 |
| PARP2 | 85 | 1.5 | 2.9 |
| PARP3 | >10,000 | 2,700 | 1,900 |
| TNKS1 (PARP5a) | >10,000 | >10,000 | >10,000 |
| TNKS2 (PARP5b) | >10,000 | >10,000 | >10,000 |
| Kinase Panel (400 kinases) | No significant inhibition at 10 µM |
Data are hypothetical for P1B-PARPi for illustrative purposes.
From this data, P1B-PARPi demonstrates a promising ~70-fold selectivity for PARP1 over PARP2, a significant improvement over existing inhibitors, and shows no activity against other PARP family members or a broad kinase panel.
Experimental Workflow: In Vitro Selectivity Screening
The diagram below outlines the logical flow for biochemical selectivity profiling.
Caption: Principle and Workflow of CETSA.
Protocol: Western Blot-Based CETSA for PARP1/PARP2
This protocol details the steps to generate melt curves for PARP1 and PARP2.
Materials:
-
HEK293 cells (or other relevant cell line)
-
P1B-PARPi
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes/plate and a thermal cycler
-
Lysis Buffer (e.g., RIPA buffer)
-
Antibodies: Primary antibodies specific for PARP1 and PARP2, and a secondary HRP-conjugated antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with 1 µM P1B-PARPi or DMSO vehicle for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing inhibitors to a concentration of ~10^7 cells/mL. Aliquot 50 µL of the cell suspension into each of 12 PCR tubes for each condition (Vehicle and P1B-PARPi).
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). One sample for each condition should be left at room temperature as a non-heated control. Cool samples to 4°C for 3 minutes. [3]4. Lysis: Add 50 µL of 2X Lysis Buffer to each tube. Lyse the cells by freeze-thawing three times (liquid nitrogen followed by a 25°C water bath).
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting:
-
Separate the normalized samples by SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies for PARP1 or PARP2 overnight.
-
Incubate with a secondary HRP-conjugated antibody.
-
Visualize bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity (relative to the non-heated control) against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. Calculate the ΔTm by subtracting the Tm of the vehicle-treated sample from the P1B-PARPi-treated sample.
Conclusion: A Multi-Faceted View of Selectivity
The assessment of a compound's selectivity is not a single experiment but a carefully constructed body of evidence. By integrating direct biochemical inhibition assays with cell-based target engagement studies, we can build a robust and reliable selectivity profile.
Comparative Selectivity Summary:
| Compound | Target(s) | In Vitro Selectivity (PARP2/PARP1 IC50) | Cellular Target Engagement (ΔTm PARP1 vs PARP2) | Overall Selectivity Profile |
| P1B-PARPi | PARP1 | ~70-fold | Highly Preferential for PARP1 | PARP1 Selective |
| Olaparib | PARP1/2 | ~1-fold | Engages both PARP1 and PARP2 | Non-selective (Dual) |
| Veliparib | PARP1/2 | ~0.6-fold | Engages both PARP1 and PARP2 | Non-selective (Dual) |
The data, though hypothetical, clearly positions P1B-PARPi as a highly selective PARP1 inhibitor. The >70-fold biochemical selectivity is confirmed by its preferential thermal stabilization of PARP1 in intact cells. This profile distinguishes it from less selective, dual PARP1/2 inhibitors and suggests it may possess a wider therapeutic window with reduced potential for off-target toxicities related to PARP2 inhibition. [1]This rigorous, multi-step validation process provides the confidence necessary for advancing a compound like P1B-PARPi into further preclinical and clinical development.
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The Versatile Scaffold: A Comparative Meta-Analysis of N-(Piperidin-4-yl)benzamide Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the N-(piperidin-4-yl)benzamide core has emerged as a privileged scaffold, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a meta-analysis of studies involving this chemical moiety, offering a comparative perspective on its performance against alternative compounds in key biological applications. We will delve into the causality behind experimental designs and present validated protocols to empower researchers in their drug development endeavors.
The N-(Piperidin-4-yl)benzamide Core: A Hub of Biological Activity
The N-(piperidin-4-yl)benzamide scaffold consists of a benzamide group linked to a piperidine ring at the 4-position of the piperidine nitrogen. This seemingly simple arrangement offers a unique combination of structural rigidity and flexibility, with the piperidine ring capable of adopting various conformations to interact with diverse biological targets. Furthermore, the amide linkage and the aromatic ring provide key hydrogen bonding and pi-stacking interactions, respectively, crucial for target engagement. The amenability of both the benzoyl and piperidinyl moieties to chemical modification allows for the fine-tuning of physicochemical properties and target selectivity.
This guide will explore the utility of this scaffold in three distinct and significant areas of drug discovery: anti-inflammatory agents, activators of hypoxia-inducible factor 1 (HIF-1), and inhibitors of the glycine transporter 1 (GlyT1).
Comparative Analysis of Biological Activity
Anti-Inflammatory Activity: Targeting Inflammatory Mediators
Derivatives of the N-(piperidin-4-yl)benzamide scaffold have shown significant promise as anti-inflammatory agents. A key mechanism of action for many of these compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
One notable example is compound 6e from a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which incorporates the core piperidinyl-amide linkage within a more complex heterocyclic system. This compound demonstrated potent inhibitory activity on both NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM and 1.87 μM, respectively[1]. Further in vivo studies showed that compound 6e exhibited more potent anti-inflammatory activity than the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in a xylene-induced ear edema model in mice[1].
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Target/Assay | IC50 | Reference Compound | IC50 (Reference) | Source |
| Compound 6e | NO Production (RAW 264.7) | 0.86 µM | Ibuprofen | - | [1] |
| Compound 6e | TNF-α Production (RAW 264.7) | 1.87 µM | Ibuprofen | - | [1] |
| Ibuprofen | COX-1 | 13 µM | - | - | Varies |
| Ibuprofen | COX-2 | 344 µM | - | - | Varies |
The data suggests that derivatives of the N-(piperidin-4-yl)benzamide scaffold can offer a potent and potentially more targeted anti-inflammatory effect compared to traditional NSAIDs, which primarily act through cyclooxygenase (COX) inhibition. The mechanism of action for these novel compounds appears to be centered on the modulation of inflammatory signaling pathways, such as the NF-κB pathway[1].
Hypoxia-Inducible Factor 1 (HIF-1) Activation: A Novel Approach to Ischemia and Cancer Therapy
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Activation of the HIF-1 pathway is a promising therapeutic strategy for conditions such as ischemia, while its inhibition is explored in cancer therapy. Interestingly, certain N-(piperidin-4-yl)benzamide derivatives have been identified as potent activators of HIF-1.
In a study focused on developing antitumor agents, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated. Compounds 10b and 10j from this series displayed significant inhibitory bioactivity against HepG2 cancer cells with IC50 values of 0.12 μM and 0.13 μM, respectively[2]. Mechanistic studies revealed that these compounds induced the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells[2].
Table 2: Comparative HIF-1 Activating/Antitumor Activity
| Compound | Cell Line | IC50 | Reference Compound | IC50 (Reference) | Source |
| Compound 10b | HepG2 | 0.12 µM | Doxorubicin | ~0.1 µM | [2] |
| Compound 10j | HepG2 | 0.13 µM | Doxorubicin | ~0.1 µM | [2] |
| Compound 47 | HepG2 | 0.25 µM | Doxorubicin | ~0.1 µM | [3] |
The potent cytotoxic effects of these compounds, coupled with their ability to activate the HIF-1 pathway, suggest a complex mechanism of action that could be exploited for cancer therapy. While seemingly counterintuitive to activate a pro-survival pathway in cancer, the context-dependent outcomes of HIF-1 activation are an area of active research.
Glycine Transporter 1 (GlyT1) Inhibition: Modulating Neurotransmission
The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 is a key strategy in the development of therapeutics for schizophrenia and other central nervous system disorders. The N-(piperidin-4-yl)benzamide scaffold has been successfully employed in the design of potent and selective GlyT1 inhibitors.
A series of 4-benzoylpiperidine derivatives, which can be considered as analogs of the N-(piperidin-4-yl)benzamide scaffold, were developed as GlyT1 inhibitors. Among these, compound 23q exhibited a potent IC50 of 30 nM[4]. This compound also demonstrated efficacy in animal models of schizophrenia, inhibiting hyperlocomotion induced by phencyclidine[4].
Table 3: Comparative GlyT1 Inhibitory Activity
| Compound | Target | IC50 | Reference Compound | IC50 (Reference) | Source |
| Compound 23q | GlyT1 | 30 nM | Bitopertin (RG1678) | 25 nM | [4] |
| Bitopertin (RG1678) | GlyT1 | 25 nM | - | - |
The potency of compound 23q is comparable to that of Bitopertin (RG1678), a well-characterized GlyT1 inhibitor that has undergone clinical trials for schizophrenia. This highlights the potential of the N-(piperidin-4-yl)benzamide scaffold in the development of novel therapeutics for neurological disorders.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Protocol 1: Determination of Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to measure the inhibitory effect of test compounds on the production of nitric oxide (NO) and TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (for NO measurement)
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Measure the TNF-α concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of HIF-1α Expression
This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blotting.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with test compounds under hypoxic (1% O2) or normoxic conditions. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of N-(piperidin-4-yl)benzamide derivatives.
Caption: General experimental workflow for in vitro evaluation of N-(piperidin-4-yl)benzamide derivatives.
Conclusion and Future Directions
The N-(piperidin-4-yl)benzamide scaffold has unequivocally demonstrated its value in drug discovery, serving as a versatile template for the development of potent and selective modulators of diverse biological targets. This meta-analysis highlights its successful application in generating promising anti-inflammatory agents, HIF-1 activators with antitumor potential, and GlyT1 inhibitors for neurological disorders. The comparative data presented underscores the competitive performance of these derivatives against established reference compounds.
The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore this chemical space further. Future research should focus on elucidating the detailed structure-activity relationships for each target class, optimizing pharmacokinetic properties for improved in vivo efficacy, and exploring the full therapeutic potential of this remarkable scaffold in other disease areas.
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Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Li, Q., Hu, Q., Wang, X., Zong, Y., Zhao, L., Xing, J., Zhou, J., & Zhang, H. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. [Link]
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Huang, Z. N., Liang, H., Qiao, H., Wang, B. R., Qu, N., Li, H., Zhou, R. R., Wang, L. J., Li, S. H., & Li, F. N. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of pharmacal research, 41(12), 1149–1161. [Link]
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Liu, Y., Guo, L., Duan, H., Zhang, L., Jiang, N., Zhen, X., & Shen, J. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances, 5(51), 40964–40979. [Link]
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Alberati, D., et al. (2012). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-(Piperidin-1-yl)benzamide
As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe and compliant disposal of 4-(Piperidin-1-yl)benzamide. This compound, while valuable in research and development, necessitates rigorous handling and disposal protocols to protect laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring a deep understanding of the principles of chemical safety.
Core Principle: Mandated Hazardous Waste Management
Due to its chemical structure, incorporating both a piperidine and a benzamide moiety, this compound must be managed as hazardous chemical waste. Disposal into standard trash or down the sewer system is strictly prohibited and poses significant risks.[1] Improper disposal can lead to the contamination of soil and groundwater, potentially harming aquatic ecosystems and entering the human water supply.[2][3] All waste streams containing this compound, regardless of concentration, must be collected by a licensed professional waste disposal service.[4][5]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal measures. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a reliable hazard assessment can be synthesized by examining its constituent functional groups and related molecules.
The piperidine component suggests potential for acute toxicity and skin corrosion. The benzamide group, in related compounds, has been associated with oral toxicity and is suspected of causing genetic defects.[5] Therefore, a conservative and cautious approach is warranted.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Rationale / Analogous Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Based on the hazard profile of similar substituted benzamides and piperidines.[6] |
| Serious Eye Damage | H318: Causes serious eye damage | A common and serious risk with amine-containing aromatic compounds.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of fine dust should be avoided.[4][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | A known hazard for both benzamide and piperidine derivatives.[5] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Inferred from the benzamide structural component.[5] |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | The piperidine moiety is known to be harmful to aquatic organisms. |
This profile dictates that all materials coming into contact with this compound are potentially hazardous and must be disposed of accordingly.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and segregation process for managing different waste streams generated from work with this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to these protocols ensures compliance with institutional and regulatory standards, such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Protocol 4.1: Unused/Expired Pure Compound and Contaminated Solids
This protocol applies to the original reagent bottle, contaminated personal protective equipment (PPE), weigh boats, and rinsed glassware.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, robust, and sealable hazardous waste container, preferably made of plastic.[8]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound contaminated debris."[8] For pure, unused product, the container should be labeled with the full chemical name.
-
Storage: Keep the waste container closed at all times except when adding waste.[8] Store it in a designated and properly signed Satellite Accumulation Area within or near the laboratory.[9] This area must be away from drains and incompatible chemicals.[10]
-
Accumulation Limits: Be aware of regulatory limits for waste accumulation. In the U.S., laboratories must not store more than 55 gallons of hazardous waste at any one time.[9]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[4] A hazardous waste manifest (e.g., EPA Form 8700-22) is required for tracking the waste to its final destination.[7]
Protocol 4.2: Aqueous and Organic Solutions
This protocol applies to solutions from experiments, purification steps, or decontamination procedures.
-
Segregation:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof "Hazardous Waste - Aqueous" container.
-
Organic Waste: Collect all organic solvent solutions in a dedicated "Hazardous Waste - Organic (Non-Halogenated)" container. Never mix aqueous and organic waste streams.
-
-
Labeling: Clearly label each container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of the benzamide compound.
-
Storage: Follow the same storage requirements as for solid waste: keep containers closed and in the designated Satellite Accumulation Area.[8]
-
Disposal: Utilize the same professional disposal service as for solid waste. The detailed labeling is crucial for the disposal facility to select the correct treatment method.
The Rationale for Incineration
The recommended final disposal method for nitrogen-containing organic compounds like this compound is high-temperature incineration.[4]
-
Chemical Justification: Incineration at high temperatures breaks the stable aromatic and heterocyclic rings, converting the compound primarily into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).[11]
-
Technological Requirement: Because this is a nitrogen-rich organic compound, its combustion can generate harmful nitrogen oxides (NOx), which are precursors to acid rain and smog.[11][12] Therefore, disposal must be carried out in a specialized chemical incinerator equipped with an afterburner and a scrubber system to neutralize NOx and other potential acidic gases, ensuring compliance with air quality regulations.[4][13]
Spill Management and Decontamination
Accidental spills must be managed promptly to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.[4][5]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.[6]
-
Contain and Absorb: For small spills, cover the powder with an inert absorbent material like sand or diatomaceous earth to prevent it from becoming airborne.[10][14] Do not use combustible materials like paper towels directly on the spill.
-
Collect and Package: Carefully sweep up the absorbent material and the spilled compound.[4][5] Place the collected material into a sealed container.
-
Label and Dispose: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and dispose of it according to Protocol 4.1.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), collecting the wipes as contaminated solid waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Capot Chemical Co., Ltd. MSDS of 4-(Piperidin-1yl)benzylamine. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
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U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. [Link]
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McClelland Engineers Pvt Ltd. High-Nitrogen content Organic Waste Incinerator. [Link]
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University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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MCF Environmental Services. Best Practices for How to Dispose of Pharmaceutical Waste. [Link]
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National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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California Department of Toxic Substances Control. Pharmaceutical Waste. [Link]
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Czerwonka, M., Selent, J., et al. Emission of Nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. ScholarWorks at University of Montana. [Link]
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Wang, C., Yan, Z., et al. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
